molecular formula C5H12ClNO B571828 (R)-N-Methyltetrahydrofuran-3-amine hydrochloride CAS No. 1292324-63-0

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride

Cat. No.: B571828
CAS No.: 1292324-63-0
M. Wt: 137.607
InChI Key: FHFUVNKNOZMSJF-NUBCRITNSA-N
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Description

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.
BenchChem offers high-quality (R)-N-Methyltetrahydrofuran-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-Methyltetrahydrofuran-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-N-methyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUVNKNOZMSJF-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292324-63-0
Record name (3R)-N-methyloxolan-3-amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral heterocyclic amine of significant interest in the pharmaceutical industry. Its primary role is as a key intermediate in the synthesis of the selective A₁ adenosine receptor agonist, Tecadenoson, a drug candidate investigated for the treatment of paroxysmal supraventricular tachycardia.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, designed to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 1292324-63-0[3][4][5][6][7]
Molecular Formula C₅H₁₂ClNO[3][8]
Molecular Weight 137.61 g/mol [9]
Appearance White to off-white solid (inferred from related compounds)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water and polar organic solvents (inferred from structure)
Storage Temperature 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen)[8]

Synthesis

The synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride typically involves the preparation of the free amine, (R)-N-methyltetrahydrofuran-3-amine, followed by salt formation with hydrochloric acid. While a specific, detailed experimental protocol for the direct synthesis of the hydrochloride salt is not widely published, a general synthetic approach can be outlined based on the synthesis of related compounds. A common route involves the N-methylation of (R)-3-aminotetrahydrofuran.

A patented method for the synthesis of the precursor, (R)-3-aminotetrahydrofuran, starts from (R)-tetrahydrofuran-3-carboxylic acid.[10] The process involves two main steps: amidation and Hofmann degradation.[10]

Experimental Workflow for the Synthesis of (R)-3-Aminotetrahydrofuran (Precursor)

G cluster_0 Step 1: Amidation cluster_1 Step 2: Hofmann Degradation A (R)-Tetrahydrofuran-3-carboxylic acid B Thionyl chloride (SOCl₂) in Dichloromethane (DCM) with Triethylamine (Et₃N) A->B C Intermediate Acyl Chloride B->C D Aqueous Ammonia (NH₃·H₂O) C->D E (R)-Tetrahydrofuran-3-carboxamide D->E F (R)-Tetrahydrofuran-3-carboxamide G Sodium hypochlorite (NaOCl) and Sodium hydroxide (NaOH) F->G H (R)-3-Aminotetrahydrofuran G->H

Caption: Synthesis of (R)-3-Aminotetrahydrofuran.

General Protocol for N-methylation and Hydrochloride Salt Formation

Following the synthesis of (R)-3-aminotetrahydrofuran, a standard reductive amination or other N-methylation procedure would be employed, followed by treatment with hydrochloric acid to yield the final product. A detailed, validated experimental protocol from a peer-reviewed source is not currently available.

Spectroscopic Data

Biological Context and Signaling Pathway

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a crucial building block for Tecadenoson, a selective agonist for the A₁ adenosine receptor.[1][2] Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand.[11] The A₁ adenosine receptor, in particular, is known to play a significant role in regulating cardiac function.

The mechanism of action of Tecadenoson, and by extension the relevance of its precursor, involves the activation of the A₁ adenosine receptor. This activation initiates a signaling cascade through an inhibitory G protein (Gi). The Gi protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[12] This reduction in cAMP has downstream effects on ion channels and other cellular processes, ultimately leading to the therapeutic effect of slowing atrioventricular (AV) nodal conduction in the heart.[1]

Signaling Pathway of Tecadenoson (A₁ Adenosine Receptor Agonist)

G Tecadenoson Tecadenoson A1R A₁ Adenosine Receptor Tecadenoson->A1R binds and activates Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Slowing of AV nodal conduction) PKA->CellularResponse leads to

Caption: Tecadenoson Signaling Pathway.

Safety and Handling

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not universally available, data for structurally similar compounds suggest that it may be harmful if swallowed and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. The compound should be stored in a cool, dry, and well-ventilated area, under an inert atmosphere.[8]

Conclusion

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a valuable chiral intermediate with a clear application in the synthesis of the pharmacologically active agent Tecadenoson. While a complete public dataset of its physical and spectral properties is not yet available, this guide consolidates the existing knowledge to aid researchers in their work. Further detailed characterization of this compound would be a valuable contribution to the scientific community, particularly for those involved in the development of novel therapeutics targeting adenosine receptors.

References

In-Depth Technical Guide: Solubility Profile of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the theoretical principles governing its solubility, alongside detailed experimental protocols for its empirical determination.

Introduction to (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral organic compound. As a hydrochloride salt of a secondary amine, its solubility is expected to be significantly influenced by the properties of the solvent, particularly its polarity and pH. The presence of the tetrahydrofuran ring, a polar ether moiety, and the methylamino group contribute to its overall physicochemical properties. The hydrochloride salt form is generally employed to enhance aqueous solubility and stability compared to the free base.

Theoretical Solubility Profile

The solubility of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is governed by the principle of "like dissolves like." As an amine salt, it is an ionic compound and is therefore expected to be most soluble in polar solvents.[1]

  • Aqueous Solubility: Amine hydrochlorides are generally soluble in water.[1][2] The salt dissociates into the protonated amine cation and the chloride anion, which can be readily solvated by polar water molecules. The water solubility of amines is largely due to the hydrogen bonding capability between the protons on water molecules and the lone pair of electrons on the nitrogen atom.[3]

  • pH-Dependent Solubility: The solubility of this compound in aqueous media is expected to be highly pH-dependent. In acidic to neutral solutions, the amine will exist predominantly in its protonated, more soluble hydrochloride salt form.[4][5] As the pH becomes more alkaline, the protonated amine will be deprotonated to the free base, (R)-N-Methyltetrahydrofuran-3-amine. This free base is expected to be less water-soluble due to the decrease in its ionic character.

  • Solubility in Organic Solvents: The solubility in organic solvents will vary based on the solvent's polarity.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to solvate both the cation and the anion of the salt.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is anticipated.

    • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as these solvents cannot effectively solvate the ionic salt.[1]

Predicted Solubility Summary

The following table summarizes the expected qualitative solubility of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride in various common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH < 7)HighAs a salt, it readily dissolves in polar, protic solvents.[1][2]
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding and solvating the ionic species.
Polar Aprotic DMSO, DMFModerate to HighHigh polarity aids in dissolving the salt, though less effective than protic solvents.
Low Polarity Dichloromethane, ChloroformLow to ModerateSome solubility may be observed depending on the specific interactions.
Non-polar Hexane, Toluene, Diethyl EtherVery Low to Insoluble"Like dissolves like" principle; non-polar solvents do not effectively solvate ionic compounds.[1]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. This method is based on the equilibrium solubility method.

Materials and Equipment
  • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or agitator

  • Centrifuge

  • HPLC or other suitable analytical instrumentation

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solubility)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride to a known volume of the selected solvent in a vial. The excess solid is necessary to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC with UV detection) to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

pH-Dependent Aqueous Solubility
  • Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Follow the procedure outlined in section 4.2, using the different pH buffers as the solvents.

  • Measure the final pH of each saturated solution.

  • Plot the measured solubility as a function of the final pH to generate a pH-solubility profile.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an amine hydrochloride salt.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess compound to known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature to reach equilibrium seal_vial->agitate settle Allow excess solid to settle agitate->settle centrifuge Centrifuge for complete separation settle->centrifuge withdraw_supernatant Withdraw known volume of supernatant centrifuge->withdraw_supernatant dilute Dilute sample withdraw_supernatant->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

Spectroscopic Analysis of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data generated using advanced computational algorithms. This guide is intended to support researchers and scientists in the identification and characterization of this compound. It includes comprehensive tables of predicted chemical shifts, a detailed experimental protocol for the acquisition of NMR spectra for similar amine hydrochlorides, and a workflow diagram illustrating the process of spectroscopic characterization.

Predicted Spectroscopic Data

No experimental NMR data for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride are publicly available in the surveyed scientific literature or databases. The following ¹H and ¹³C NMR data have been predicted using the NMR prediction tool available at --INVALID-LINK--. These predictions are based on a combination of database-driven and incremental approaches.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride are presented in Table 1. The spectrum is expected to show distinct signals for the protons of the tetrahydrofuran ring and the N-methyl group. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1. Predicted ¹H NMR Chemical Shifts for (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H2a, H2b3.8 - 4.2Multiplet2H
H33.5 - 3.9Multiplet1H
H4a, H4b2.1 - 2.5Multiplet2H
H5a, H5b3.9 - 4.3Multiplet2H
N-CH₃2.8 - 3.2Singlet3H
N-H9.0 - 10.0Broad Singlet2H

Note: The chemical shift of the N-H protons can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride are summarized in Table 2. The spectrum is anticipated to display five distinct carbon signals. The chemical shifts are referenced to the solvent peak.

Table 2. Predicted ¹³C NMR Chemical Shifts for (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride.

CarbonPredicted Chemical Shift (ppm)
C268 - 72
C355 - 60
C430 - 35
C570 - 75
N-CH₃35 - 40

Experimental Protocols

The following is a detailed protocol for the acquisition of NMR spectra, suitable for a small organic molecule such as (R)-N-Methyltetrahydrofuran-3-amine hydrochloride.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended for amine hydrochlorides due to their high polarity.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS or a suitable alternative for polar solvents).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-5 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Select Deuterated Solvent A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D E Instrument Setup (Tuning & Shimming) D->E Insert Sample into Spectrometer F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Spectral Referencing I->J K Peak Picking & Integration J->K L Structural Assignment K->L M Characterized Compound L->M Final Report

Caption: Workflow for NMR-based chemical characterization.

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride based on its chemical structure, information on related compounds, and established scientific principles and regulatory guidelines. Publicly available quantitative stability data and specific, validated analytical methods for this compound are limited. Therefore, the experimental protocols and degradation pathways described herein are proposed frameworks and should be adapted based on empirical results.

Introduction

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral building block of interest in pharmaceutical research and development. As with any chemical entity intended for use in drug discovery and development, a thorough understanding of its chemical stability is paramount. Stability data informs appropriate storage conditions, handling procedures, and the development of formulations, ensuring the integrity and purity of the compound throughout its lifecycle. This guide provides a comprehensive overview of the known storage conditions, potential degradation pathways, and a proposed framework for a comprehensive stability assessment program in line with regulatory expectations.

Chemical Profile

  • Chemical Name: (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

  • CAS Number: 917882-94-1[1]

  • Molecular Formula: C₅H₁₂ClNO[1]

  • Molecular Weight: 137.61 g/mol [1]

  • Structure: (R)-N-Methyltetrahydrofuran-3-amine hydrochloride Structure

Recommended Storage and Handling

While specific long-term stability data is not extensively published, recommendations from supplier safety data sheets (SDS) and the known chemistry of analogous compounds provide a strong basis for proper storage and handling. The primary concerns for this molecule are exposure to atmospheric oxygen, moisture, and light.

Table 1: Summary of Recommended Storage and Handling Conditions

ParameterRecommendationRationale & Citation
Temperature Room Temperature or Refrigerated (2-8°C)Storing at room temperature under an inert atmosphere is a general recommendation[1]. Refrigeration is suggested for a related compound and is a common practice to slow potential degradation[2].
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The tetrahydrofuran (THF) ring is susceptible to oxidation and peroxide formation upon exposure to air[3]. An inert atmosphere mitigates this risk.
Moisture Keep container tightly closed in a dry place.The hydrochloride salt may be hygroscopic. Some related compounds are noted to be sensitive to moisture and air[4][5].
Light Protect from light.Many amine-containing compounds and some cyclic ethers exhibit light sensitivity[6][7]. Protection from light is a standard precautionary measure.
General Handling Use in a well-ventilated area. Avoid generating dust.Standard practice for handling chemical powders to minimize inhalation exposure[8].

Potential Degradation Pathways

The chemical structure of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride contains two key functional groups susceptible to degradation: the tetrahydrofuran (cyclic ether) ring and the secondary amine. Stress conditions such as heat, pH extremes, oxidation, and photolysis can initiate degradation.

  • Oxidation: The primary site of oxidation is likely the tetrahydrofuran ring, particularly the carbons adjacent to the ether oxygen, which can lead to the formation of hydroperoxides and subsequent ring-opening products[3]. The secondary amine can also be oxidized to form N-oxides or undergo N-dealkylation[9][10].

  • Hydrolysis/pH-Dependent Degradation: While the N-methylamine group is stable, the ether linkage of the THF ring can be susceptible to cleavage under strong acidic conditions, a known reaction for cyclic ethers[11][12].

G Potential Degradation Pathways Parent (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride Oxidation Oxidative Stress (e.g., H2O2) Parent->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolytic Stress (e.g., Strong Acid) Parent->Hydrolysis H+, Heat N_Oxide N-Oxide Derivative Oxidation->N_Oxide N-Oxidation Ring_Peroxide Ring Hydroperoxide Oxidation->Ring_Peroxide α-Hydrogen Abstraction Dealkylated_Amine Primary Amine ((R)-Tetrahydrofuran-3-amine) Oxidation->Dealkylated_Amine N-Dealkylation Ring_Cleavage_Product Ring Cleavage Product (e.g., diol derivative) Hydrolysis->Ring_Cleavage_Product Ring_Opened_Acid Ring-Opened Carboxylic Acid/Aldehyde Ring_Peroxide->Ring_Opened_Acid G Stability Assessment Workflow Start Drug Substance (R)-N-Methyltetrahydrofuran-3-amine HCl Forced_Deg Forced Degradation Studies (ICH Q1A/Q1B) Start->Forced_Deg Method_Dev Stability-Indicating Method Development (HPLC-UV/MS) Start->Method_Dev Hydrolysis Hydrolytic (Acid, Base, Neutral) Forced_Deg->Hydrolysis Oxidation Oxidative (e.g., H2O2) Forced_Deg->Oxidation Thermal Thermal (Dry Heat) Forced_Deg->Thermal Photolytic Photolytic (UV/Vis Light) Forced_Deg->Photolytic Analysis Analyze Stressed Samples Method_Dev->Analysis Method_Val Method Validation (ICH Q2) Report Establish Storage Conditions & Retest Period Method_Val->Report Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Analysis->Method_Val Method Specificity Confirmed ID Characterize Degradants (LC-MS, NMR) Analysis->ID Degradants Observed ID->Report

References

(R)-N-Methyltetrahydrofuran-3-amine Hydrochloride: A Technical Guide to Safe Handling and Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all institutional and governmental safety regulations.

Introduction

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral heterocyclic amine of growing interest in medicinal chemistry and drug development. As a valuable building block, its stereochemically defined structure is crucial for the synthesis of complex molecular architectures with specific biological activities. The tetrahydrofuran motif is a common feature in numerous biologically active compounds, and the introduction of a chiral N-methylated amine at the 3-position provides a key point for diversification and interaction with biological targets.[1][2]

This technical guide provides a comprehensive overview of the known safety precautions, handling procedures, and relevant physicochemical properties of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride (CAS No. 1292324-63-0). It also includes a representative experimental protocol for its use in a common synthetic transformation and a plausible biological pathway that could be targeted by molecules derived from this scaffold.

Physicochemical and Safety Data

Quantitative data for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is not extensively published. The following tables summarize available information for the target compound and closely related analogs. Data for analogs should be considered indicative but not a direct substitute.

Table 2.1: Chemical Identification

IdentifierValue
Chemical Name (R)-N-Methyltetrahydrofuran-3-amine hydrochloride
CAS Number 1292324-63-0[3][4]
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]
SMILES CN[C@@H]1CCOC1.Cl[3]

Table 2.2: Physical Properties

PropertyValueNotes
Appearance White to off-white solidGeneral observation for similar amine hydrochlorides.
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water and polar organic solventsExpected for a hydrochloride salt.

Table 2.3: Hazard Identification

HazardGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral H302: Harmful if swallowed[3]P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation H315: Causes skin irritation[3]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3]P280, P305+P351+P338, P337+P313
Acute Toxicity, Inhalation H332: Harmful if inhaled[3]P261, P271, P304+P340, P312

Data is based on supplier information and may be for the racemate or S-enantiomer. Always refer to the specific SDS for the lot in use.

Handling and Safety Precautions

Proper handling of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is essential to ensure the safety of laboratory personnel. The following procedures are based on standard practices for handling powdered chemical reagents with the hazard profile outlined above.

Personal Protective Equipment (PPE)

A standard PPE ensemble is required when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended. Handle in a well-ventilated area, preferably a chemical fume hood.

Engineering Controls
  • Ventilation: All weighing and transfer operations should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.[5]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage conditions are under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4]

Spill and Waste Disposal
  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for disposal. The spill area should then be cleaned with a suitable solvent and decontaminated.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Experimental Protocols

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a building block used in organic synthesis. A common application for such a chiral amine is in amide bond formation to create more complex molecules for drug discovery.

Representative Workflow for Amide Coupling

The following diagram illustrates a typical workflow for using the title compound in an amide coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A Weigh (R)-N-Methyltetrahydrofuran-3-amine HCl in fume hood G Add (R)-N-Methyltetrahydrofuran-3-amine A->G B Weigh carboxylic acid coupling partner E Dissolve carboxylic acid and coupling reagent in solvent B->E C Weigh coupling reagent (e.g., HATU) C->E D Prepare anhydrous solvent (e.g., DMF) D->E E->G F Add base (e.g., DIPEA) to neutralize HCl salt F->G H Stir at room temperature under N2 G->H I Quench reaction with water H->I J Extract with organic solvent (e.g., EtOAc) I->J K Wash organic layer (brine) J->K L Dry (Na2SO4), filter, and concentrate K->L M Purify by column chromatography L->M N Characterize product (NMR, LC-MS) M->N

Workflow for a typical amide coupling reaction.
Detailed Methodology: Amide Coupling

Objective: To provide a detailed, representative protocol for the coupling of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride with a generic carboxylic acid.

Materials:

  • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

  • Carboxylic acid of interest (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.2 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve (R)-N-Methyltetrahydrofuran-3-amine hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (2.2 eq) to the amine solution to neutralize the hydrochloride salt and stir for 2 minutes.

  • Add the amine/DIPEA solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Relevance and Signaling Pathways

While (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a synthetic building block and not expected to have intrinsic biological activity, its unmethylated analog, (R)-3-aminotetrahydrofuran, is a known intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[6] Tecadenoson is a potent and selective agonist of the A₁ adenosine receptor. Therefore, it is plausible that derivatives of the title compound could be explored as modulators of G-protein coupled receptors (GPCRs), such as the adenosine receptors.

The diagram below illustrates the canonical signaling pathway for the A₁ adenosine receptor, a potential target for molecules synthesized from this chiral amine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R A1 Adenosine Receptor (GPCR) Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (e.g., Tecadenoson derivative) Agonist->A1R Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response (e.g., reduced heart rate) PKA->CellularResponse Phosphorylates targets

A₁ Adenosine Receptor Signaling Pathway.

This pathway illustrates how an agonist, potentially derived from (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, could bind to the A₁ adenosine receptor. This binding activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The reduction in adenylyl cyclase activity leads to lower intracellular levels of cyclic AMP (cAMP), decreased activation of Protein Kinase A (PKA), and ultimately results in a specific cellular response, such as the negative chronotropic effects seen with Tecadenoson.

Conclusion

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a valuable chiral building block for the synthesis of complex molecules in drug discovery. While specific data for this compound is limited, its hazard profile necessitates careful handling in a controlled laboratory environment with appropriate personal protective equipment. The provided experimental protocol offers a representative example of its application in amide coupling, a fundamental reaction in medicinal chemistry. The potential for its derivatives to interact with significant biological targets, such as the A₁ adenosine receptor, underscores its importance for researchers and scientists in the pharmaceutical industry. Always consult the manufacturer's Safety Data Sheet for the most current and comprehensive safety information.

References

A Technical Guide to the Synthesis of Tecadenoson from (R)-3-aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of a key synthetic route to Tecadenoson, a selective A1 adenosine receptor agonist. Starting from (R)-3-aminotetrahydrofuran, the synthesis involves a crucial nucleophilic aromatic substitution reaction with 6-chloroinosine. This document details the synthetic pathway, provides a comprehensive experimental protocol, summarizes quantitative data, and illustrates the relevant biological signaling pathway. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Tecadenoson is a purine nucleoside that functions as a highly selective agonist for the A1 adenosine receptor.[1][2] Its selectivity allows it to target A1 receptors, primarily located in the atrioventricular (AV) node of the heart, to slow electrical conduction without significantly affecting blood pressure, an effect often mediated by A2 receptors.[2][3] This targeted mechanism of action makes Tecadenoson a valuable candidate for the pharmacological conversion of paroxysmal supraventricular tachycardia (PSVT) to a normal sinus rhythm.[2]

This guide focuses on a well-documented and efficient chemical synthesis of Tecadenoson. The core of this synthesis is the coupling of the commercially available riboside, 6-chloroinosine, with the chiral amine, (R)-3-aminotetrahydrofuran, via a nucleophilic aromatic substitution.

Synthetic Pathway Overview

The primary strategy for synthesizing Tecadenoson involves a single-step nucleophilic aromatic substitution. In this reaction, the amino group of (R)-3-aminotetrahydrofuran displaces the chlorine atom at the C6 position of the purine ring of 6-chloroinosine. The reaction is typically carried out in an alcohol solvent under reflux conditions, facilitated by a non-nucleophilic base such as triethylamine to neutralize the hydrogen chloride generated during the reaction.[4]

Synthesis_Pathway Overall Synthetic Scheme for Tecadenoson cluster_product Final Product R1 6-Chloroinosine p1 R2 (R)-3-aminotetrahydrofuran Hydrochloride P1 Tecadenoson p1->P1  Triethylamine (Et3N)  Ethanol (EtOH)  Reflux, 4h  

Caption: Synthetic pathway for Tecadenoson.

Quantitative Data Summary

The following tables provide a summary of the reactants and the product yield for a typical lab-scale synthesis of Tecadenoson, based on published procedures.[4]

Table 1: Reactant Specifications

ComponentIUPAC NameMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
6-Chloroinosine 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-chloro-3H-purine286.661430.501.00
(R)-3-aminotetrahydrofuran HCl (R)-tetrahydrofuran-3-aminium chloride123.571481.503.00
Triethylamine (Et3N) N,N-diethylethanamine101.19152 (0.21 mL)1.503.00

Table 2: Product Yield

ProductIUPAC NameMolar Mass ( g/mol )Yield (mg)Yield (mmol)Percentage Yield (%)
Tecadenoson (2R,3R,4S,5R)-2-(6-(((R)-tetrahydrofuran-3-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol337.33930.2855%

Note: A previously reported yield for this synthetic strategy is 68%.[4][5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of Tecadenoson based on a modified literature procedure.[4]

4.1. Materials and Reagents

  • 6-Chloroinosine (1.00 eq.)

  • (R)-3-aminotetrahydrofuran hydrochloride (3.00 eq.)

  • Triethylamine (Et3N) (3.00 eq.)

  • Anhydrous Ethanol (EtOH)

  • Silica gel for flash chromatography

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

4.2. Reaction Procedure

  • A round-bottom flask is charged with 6-chloroinosine (143 mg, 0.50 mmol), (R)-3-aminotetrahydrofuran hydrochloride (148 mg, 1.50 mmol), and anhydrous ethanol (4.0 mL).

  • The resulting suspension is placed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Triethylamine (0.21 mL, 1.50 mmol) is added to the suspension via syringe.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours, with stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the solution is cooled to room temperature.

4.3. Work-up and Purification

  • The solvent and excess triethylamine are removed from the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by flash column chromatography using a silica gel stationary phase.

  • The column is eluted with a dichloromethane-methanol solvent system (e.g., 9:1 v/v).

  • Fractions containing the desired product are collected and combined.

  • The solvent is evaporated from the combined fractions to yield Tecadenoson as a white powder (93 mg, 55% yield).

Experimental_Workflow Laboratory Experimental Workflow A 1. Combine Reactants (6-chloroinosine, (R)-3-aminotetrahydrofuran HCl, Et3N) in Anhydrous Ethanol B 2. Heat to Reflux (4 hours under inert atmosphere) A->B C 3. Solvent Evaporation (Removal of EtOH and excess Et3N) B->C D 4. Flash Chromatography (Silica gel, CH2Cl2:MeOH eluent) C->D E 5. Isolate Pure Product (Tecadenoson as a white powder) D->E Signaling_Pathway Tecadenoson A1 Receptor Signaling Pathway cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion inhibited Tec Tecadenoson Tec->A1R binds & activates Gi->AC inhibits ATP ATP ATP->AC substrate Effects Downstream Cellular Effects • K+ Channel Activation • Ca2+ Channel Inhibition • AV Node Conduction Slowed cAMP->Effects decreased levels lead to

References

The Role of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral heterocyclic building block with significant potential in medicinal chemistry. While direct applications of this specific N-methylated amine are not extensively documented in publicly available literature, its parent scaffold, (R)-tetrahydrofuran-3-amine, is a crucial intermediate in the synthesis of clinically evaluated therapeutic agents. This technical guide explores the role of this compound, primarily through the lens of its parent amine's application in the development of the selective A1 adenosine receptor agonist, Tecadenoson. The guide will delve into the synthesis, potential structure-activity relationships (SAR), and the underlying pharmacology of related compounds. Furthermore, it will provide representative experimental protocols and visualizations to serve as a resource for researchers utilizing this and similar scaffolds in drug discovery programs.

Introduction: The Significance of the Tetrahydrofuran Moiety in Drug Design

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, found in a number of FDA-approved drugs. Its utility stems from its ability to serve as a versatile, non-planar, and polar structural element that can engage in favorable interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, and the ring's puckered conformation can provide a three-dimensional architecture that can be exploited for precise positioning of substituents to optimize target binding. The introduction of a chiral amine group, as seen in (R)-tetrahydrofuran-3-amine, further enhances its value by providing a key point for derivatization and interaction with target proteins.

Synthesis of the Core Scaffold and its N-Methylated Derivative

The synthesis of the parent amine, (R)-tetrahydrofuran-3-amine, is a critical first step. Several synthetic routes have been reported, often starting from chiral precursors to ensure the desired stereochemistry.

Representative Synthesis of (R)-tetrahydrofuran-3-amine

A common approach involves a multi-step synthesis starting from a chiral pool material like L-aspartic acid. This method includes acylation, esterification, reduction, cyclization, hydrolysis, and salt formation. Another patented method describes a two-step process from (R)-tetrahydrofuran-3-formic acid via amidation and Hofmann degradation, which is suitable for larger-scale production.

Representative Synthesis of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

The N-methylation of the parent amine can be achieved through standard synthetic methodologies such as reductive amination or direct alkylation. Reductive amination offers a controlled and high-yielding approach.

Experimental Protocol: Reductive Amination for the Synthesis of (R)-N-Methyltetrahydrofuran-3-amine

  • Reaction Setup: To a solution of (R)-tetrahydrofuran-3-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add paraformaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the free base of (R)-N-Methyltetrahydrofuran-3-amine.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent to precipitate (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. Filter and dry the solid to obtain the final product.

cluster_synthesis Synthesis Workflow start Start reagents (R)-tetrahydrofuran-3-amine Paraformaldehyde Methanol start->reagents imine Imine Formation (Room Temp, 1-2h) reagents->imine reduction Reduction (Sodium Borohydride, 0°C to RT) imine->reduction workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification salt Salt Formation (HCl) purification->salt product (R)-N-Methyltetrahydrofuran-3-amine HCl salt->product

Synthetic workflow for (R)-N-Methyltetrahydrofuran-3-amine HCl.

Role in Medicinal Chemistry: The Case of Tecadenoson

The primary documented application of the (R)-tetrahydrofuran-3-amine scaffold is in the synthesis of Tecadenoson , a selective A1 adenosine receptor agonist. Tecadenoson was developed for the treatment of paroxysmal supraventricular tachycardia.[1] The (R)-tetrahydrofuranyl moiety in Tecadenoson is crucial for its interaction with the A1 adenosine receptor.

The A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Activation of the A1 receptor by an agonist like Tecadenoson initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and ultimately, a reduction in neuronal excitability and cardiac conduction.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Adenosine Receptor G_protein Gi Protein (α, β, γ subunits) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel K+ Channel G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts Cellular_Response Cellular Response (e.g., decreased heart rate, reduced neurotransmitter release) K_channel->Cellular_Response Hyperpolarization Ca_channel->Cellular_Response Reduced Ca2+ influx ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA_active->Cellular_Response Phosphorylates targets Agonist Agonist (e.g., Tecadenoson) Agonist->A1R Binds

A1 Adenosine Receptor Signaling Pathway.
Potential Role of N-Methylation

While Tecadenoson utilizes the secondary amine of (R)-tetrahydrofuran-3-amine, the N-methylated derivative, (R)-N-Methyltetrahydrofuran-3-amine, represents a logical next step in analog synthesis for lead optimization. The introduction of a methyl group can have several effects on the pharmacological profile of a molecule:

  • Lipophilicity and Solubility: N-methylation generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The impact on aqueous solubility can be more complex and is often context-dependent.

  • Receptor Binding: The addition of a methyl group can provide additional van der Waals interactions within a receptor's binding pocket, potentially increasing affinity. Conversely, the steric bulk of the methyl group may also lead to a decrease in affinity if the binding pocket is constrained. N-methylation also removes a hydrogen bond donor, which can be critical for receptor interaction.

  • Metabolic Stability: N-methylation can block sites of metabolism, potentially increasing the half-life of a drug.

  • Basicity: The pKa of the amine is altered upon N-methylation, which can influence its ionization state at physiological pH and its interactions with the target receptor.

Quantitative Data of Related Compounds

CompoundTargetAssayActivity (Ki)Reference
TecadenosonHuman A1 Adenosine ReceptorRadioligand Binding0.9 nM[1]

Representative Experimental Protocols for Biological Evaluation

To assess the activity of a novel compound incorporating the (R)-N-Methyltetrahydrofuran-3-amine scaffold at the A1 adenosine receptor, a standard in vitro assay such as a competitive radioligand binding assay would be employed.

Experimental Protocol: A1 Adenosine Receptor Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 2 U/mL adenosine deaminase).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX, a selective A1 antagonist), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_assay Radioligand Binding Assay Workflow start Start prep Prepare A1R Membranes start->prep setup Set up 96-well Plate: Membranes + Radioligand + Test Compound prep->setup incubation Incubate at RT (60-90 min) setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Workflow for an A1 Adenosine Receptor Binding Assay.

Conclusion

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride represents a valuable chiral building block for medicinal chemistry. While its direct incorporation into clinical candidates is not widely reported, the established importance of its parent amine in the selective A1 adenosine receptor agonist Tecadenoson highlights the potential of this scaffold. The principles of medicinal chemistry suggest that N-methylation can be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This technical guide provides a foundational understanding of the synthesis, potential applications, and biological evaluation of compounds derived from this scaffold, offering a valuable resource for researchers in the field of drug discovery.

References

Delving into the Therapeutic Potential of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride and its derivatives are emerging as a promising class of compounds with significant biological activities, particularly in the realm of neurodegenerative diseases and cholinergic system modulation. This technical guide provides a comprehensive overview of the synthesis, biological targets, and therapeutic potential of these derivatives, with a focus on their roles as M4 muscarinic acetylcholine receptor agonists and inhibitors of processes central to Alzheimer's disease pathology.

Synthesis of (R)-N-Methyltetrahydrofuran-3-amine Derivatives

The synthesis of (R)-N-Methyltetrahydrofuran-3-amine and its derivatives is a critical aspect of their development as therapeutic agents. While specific, detailed protocols for a wide range of derivatives are often proprietary, general synthetic strategies have been reported in the chemical literature. A common approach involves a multi-step synthesis starting from commercially available chiral precursors to ensure the desired stereochemistry of the final product.

One reported method for a related compound, (R)-tetrahydrofuran-3-amine, involves amidation of (R)-tetrahydrofuran-3-formic acid followed by a Hofmann degradation. This two-step process is noted for its ease of operation, short production cycle, and high yield, making it suitable for industrial-scale production. The process is also advantageous as it does not generate racemic mixtures, ensuring the stereochemical purity of the final product.

A general workflow for the synthesis of such derivatives is outlined below:

Synthesis_Workflow Start Chiral Starting Material ((R)-tetrahydrofuran-3-formic acid) Step1 Amidation Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Hofmann Degradation Intermediate1->Step2 Product (R)-tetrahydrofuran-3-amine Step2->Product Derivatization N-Alkylation / Acylation Product->Derivatization FinalProduct (R)-N-Methyltetrahydrofuran-3-amine and other derivatives Derivatization->FinalProduct

Caption: General synthetic workflow for (R)-tetrahydrofuran-3-amine derivatives.

Biological Activity and Therapeutic Targets

Derivatives of (R)-N-Methyltetrahydrofuran-3-amine have shown potential in modulating key biological targets implicated in neurological disorders. The primary areas of investigation include their activity as M4 muscarinic acetylcholine receptor agonists and their ability to inhibit acetylcholinesterase and beta-amyloid (Aβ) aggregation, both of which are hallmarks of Alzheimer's disease.

M4 Muscarinic Acetylcholine Receptor Agonism

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising target for the treatment of neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[1] M4 receptor agonists can modulate cholinergic signaling, which plays a crucial role in cognitive function and memory.[2]

The activation of the M4 receptor is primarily coupled to the Gi/o protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately influences neurotransmitter release and neuronal excitability. The development of selective M4 receptor agonists is a key area of research, as non-selective cholinergic drugs can lead to undesirable side effects due to the activation of other muscarinic receptor subtypes.[1]

M4_Signaling_Pathway Ligand (R)-N-Methyltetrahydrofuran-3-amine Derivative (Agonist) M4R M4 Muscarinic Receptor Ligand->M4R Binds and Activates G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Modulation of Neurotransmitter Release) cAMP->Downstream Regulates

Caption: Simplified M4 muscarinic receptor signaling pathway.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment. AChE inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain.[3]

Table 1: Acetylcholinesterase Inhibitory Activity of Structurally Related Compounds

Compound ClassExample CompoundTargetIC50 (µM)
Thiazolylhydrazone DerivativesCompound 2iAcetylcholinesterase0.028 ± 0.001
Flavonoid DerivativesCompound 7Acetylcholinesterase13.0 ± 1.9

Note: The data presented is for structurally related heterocyclic compounds and not for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride derivatives themselves. This table is for illustrative purposes to show the range of activities observed for other cholinesterase inhibitors.

Inhibition of Beta-Amyloid (Aβ) Aggregation

The aggregation of beta-amyloid peptides into plaques in the brain is a central pathological hallmark of Alzheimer's disease. These aggregates are believed to be neurotoxic and contribute to the progressive cognitive decline observed in patients. Therefore, inhibiting the aggregation of Aβ is a key therapeutic strategy.

Benzofuran analogues, which share some structural similarities with tetrahydrofuran derivatives, have been shown to inhibit Aβ aggregation with IC50 values of less than 5 µM.[4] The efficacy of compounds in preventing Aβ aggregation is often evaluated using a Thioflavin T (ThT) fluorescence assay.

Table 2: Beta-Amyloid Aggregation Inhibitory Activity of Structurally Related Compounds

Compound ClassExample CompoundTargetInhibition (%)Concentration (µM)
Benzofuran DerivativesDWK-1339Aβ Aggregation>50%<5
Dihydroxy Isomerspara- and ortho-derivativesAβ FibrillizationEffective-

Note: This data is for structurally related compounds and is intended to be illustrative of the potential for this class of molecules.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation of the biological activity of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

AChE_Assay_Workflow Start Prepare Reagents: AChE, ATCI, DTNB, Test Compound Incubation Incubate AChE with Test Compound Start->Incubation Reaction Add Substrate (ATCI) and DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm over time Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Experimental workflow for the AChE inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (from electric eel) in phosphate buffer (pH 8.0).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Prepare serial dilutions of the test compound ((R)-N-Methyltetrahydrofuran-3-amine hydrochloride derivative) and a positive control (e.g., Donepezil).

  • Assay Procedure (96-well plate format):

    • Add phosphate buffer to all wells.

    • Add the test compound dilutions to the respective wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Beta-Amyloid (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is commonly used to screen for inhibitors of Aβ fibril formation.

Abeta_Assay_Workflow Start Prepare Aβ Peptide and Test Compound Incubation Incubate Aβ with Test Compound Start->Incubation ThT_Addition Add Thioflavin T (ThT) Incubation->ThT_Addition Measurement Measure Fluorescence (Ex: ~450 nm, Em: ~485 nm) ThT_Addition->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Experimental workflow for the Aβ aggregation inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ1-42) in an appropriate solvent (e.g., hexafluoroisopropanol) and then dilute it into a suitable buffer (e.g., phosphate buffer) to the desired final concentration.

    • Prepare serial dilutions of the test compound.

    • Prepare a stock solution of Thioflavin T.

  • Assay Procedure:

    • In a microplate, mix the Aβ peptide solution with the different concentrations of the test compound or vehicle control.

    • Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation.

    • At specified time points, add the Thioflavin T solution to the wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (typically around 450 nm and 485 nm, respectively).

    • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to the control.

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride derivatives represent a promising scaffold for the development of novel therapeutics for neurological disorders. Their potential as M4 muscarinic acetylcholine receptor agonists and inhibitors of acetylcholinesterase and Aβ aggregation positions them as valuable candidates for further investigation in the context of Alzheimer's disease and other neurodegenerative conditions.

Future research should focus on:

  • Synthesis and screening of a broader library of derivatives to establish a clear structure-activity relationship (SAR).

  • In-depth pharmacological characterization to determine the precise mechanism of action and selectivity profile of the most potent compounds.

  • Preclinical evaluation in animal models of neurodegenerative diseases to assess their in vivo efficacy, safety, and pharmacokinetic properties.

The continued exploration of this chemical class holds the potential to deliver novel and effective treatments for debilitating neurological disorders.

References

Methodological & Application

Synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride from (R)-3-aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride from (R)-3-aminotetrahydrofuran. The synthesis is a two-step process involving the N-methylation of the primary amine via an Eschweiler-Clarke reaction, followed by conversion to its hydrochloride salt. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde, which notably preserves the stereochemistry of chiral centers. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity, suitable for applications in pharmaceutical research and development.

Introduction

(R)-N-Methyltetrahydrofuran-3-amine and its salts are valuable intermediates in the synthesis of various pharmaceutical compounds. The ability to introduce a methyl group onto the nitrogen atom of (R)-3-aminotetrahydrofuran while maintaining the stereochemical integrity of the chiral center is crucial for the development of stereospecific drugs. The Eschweiler-Clarke reaction offers a robust and straightforward one-pot procedure for this transformation, avoiding the over-methylation to quaternary ammonium salts that can occur with other methylating agents. This document outlines the synthetic route and provides detailed experimental procedures for both the N-methylation and the subsequent hydrochloride salt formation.

Synthesis Workflow

The overall synthetic pathway is illustrated below:

SynthesisWorkflow Synthesis of (R)-N-Methyltetrahydrofuran-3-amine HCl Start (R)-3-Aminotetrahydrofuran Step1 Step 1: N-Methylation (Eschweiler-Clarke Reaction) Start->Step1 Intermediate (R)-N-Methyltetrahydrofuran-3-amine (Free Base) Step1->Intermediate Step2 Step 2: Hydrochloride Salt Formation Intermediate->Step2 Product (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride Step2->Product Reagents1 Reagents: - Formaldehyde (aq. solution) - Formic Acid Reagents1->Step1 Reagents2 Reagents: - HCl in organic solvent (e.g., Dioxane, Ethanol) Reagents2->Step2

Caption: Workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: N-Methylation of (R)-3-Aminotetrahydrofuran via Eschweiler-Clarke Reaction

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction and is expected to be effective for the N-methylation of (R)-3-aminotetrahydrofuran.

Materials:

  • (R)-3-Aminotetrahydrofuran

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-aminotetrahydrofuran (1.0 eq).

  • Add formic acid (2.5 eq) to the flask, followed by the slow addition of an aqueous solution of formaldehyde (37%, 2.2 eq).

  • Heat the reaction mixture to 90-100 °C and maintain it at this temperature under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to a pH of >12 by the slow addition of a concentrated aqueous solution of sodium hydroxide. Ensure the flask is cooled in an ice bath during this process as it is highly exothermic.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (R)-N-methyltetrahydrofuran-3-amine as an oil.

Step 2: Formation of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

This protocol describes a general method for the preparation of the hydrochloride salt of an amine.

Materials:

  • (R)-N-Methyltetrahydrofuran-3-amine (from Step 1)

  • Anhydrous diethyl ether (or other suitable anhydrous solvent like ethyl acetate)

  • Hydrochloric acid solution in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude (R)-N-methyltetrahydrofuran-3-amine in a minimal amount of anhydrous diethyl ether in a beaker or Erlenmeyer flask with magnetic stirring.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in an organic solvent (1.1 eq) dropwise to the stirred amine solution.

  • A precipitate of the hydrochloride salt should form upon addition.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to obtain (R)-N-Methyltetrahydrofuran-3-amine hydrochloride as a solid.

Data Presentation

The following table summarizes the expected materials and products for this synthesis. Note: The yield and purity are expected values based on typical Eschweiler-Clarke reactions and subsequent salt formations. Actual results may vary and should be determined experimentally.

StepStarting MaterialReagentsProductExpected Yield (%)Expected Purity (%)
1(R)-3-AminotetrahydrofuranFormaldehyde, Formic Acid(R)-N-Methyltetrahydrofuran-3-amine80-90>95
2(R)-N-Methyltetrahydrofuran-3-amineHCl in organic solvent(R)-N-Methyltetrahydrofuran-3-amine hydrochloride>95>98

Characterization

The final product should be characterized to confirm its identity and purity. The following are expected characterization data, which should be confirmed experimentally.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: Expected signals corresponding to the N-methyl group, and the protons of the tetrahydrofuran ring.

  • ¹³C NMR: Expected signals for the N-methyl carbon and the carbons of the tetrahydrofuran ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (of the ammonium salt) and C-N stretching.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • Formaldehyde is a known carcinogen and should be handled with appropriate precautions.

  • The basification step with sodium hydroxide is highly exothermic and should be performed with caution and adequate cooling.

  • All solvents are flammable and should be kept away from ignition sources.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride from (R)-3-aminotetrahydrofuran. The use of the Eschweiler-Clarke reaction for the N-methylation step is advantageous due to its simplicity, high yield, and preservation of stereochemistry. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

Application Notes and Protocols for N-Methylation of Chiral Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylation of chiral secondary amines is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The introduction of a methyl group to a nitrogen atom can significantly modulate a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. Maintaining the stereochemical integrity of the chiral center during this process is of paramount importance, as different enantiomers of a drug can exhibit vastly different biological activities and toxicological profiles.

These application notes provide detailed experimental procedures for common and effective methods for the N-methylation of chiral secondary amines, with a focus on preserving enantiomeric purity. The protocols are intended to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Key N-Methylation Methodologies

Several reliable methods exist for the N-methylation of secondary amines. The choice of method often depends on the substrate's functional group tolerance, the desired scale of the reaction, and the available reagents. The following sections detail two widely used and stereochemically robust methods: the Eschweiler-Clarke reaction and reductive amination using sodium triacetoxyborohydride.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] A key advantage of this reaction is that it typically proceeds without racemization of adjacent chiral centers.[2] The reaction mechanism involves the formation of an iminium ion, which is subsequently reduced by formic acid. The process is driven to completion by the formation of carbon dioxide gas.[1]

Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Secondary_Amine R1R2NH Hemiaminal R1R2N-CH2OH Secondary_Amine->Hemiaminal + CH2O Formaldehyde CH2O Iminium_Ion [R1R2N=CH2]+ Hemiaminal->Iminium_Ion - H2O Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid HCOOH Formic_Acid->Hydride_Transfer Tertiary_Amine R1R2N-CH3 Hydride_Transfer->Tertiary_Amine CO2 CO2 Hydride_Transfer->CO2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: N-Methylation of (S)-Proline using Eschweiler-Clarke Reaction

This protocol describes the N-methylation of L-proline to yield N-methyl-L-proline.

  • Materials:

    • L-Proline

    • Formic acid (97%)

    • Acetic anhydride

    • Ice water

    • Lithium aluminum hydride (LiAlH₄)

    • Dry tetrahydrofuran (THF)

    • 15% aqueous sodium hydroxide solution

    • Magnesium sulfate

  • Procedure:

    • Dissolve L-proline (5.0 g, 0.0434 mol) in formic acid (92 mL, 97%) while maintaining the temperature between 5-10 °C.[3]

    • Slowly add acetic anhydride (30 mL) to the solution and stir the mixture continuously for 2 hours.[3]

    • Quench the reaction by adding ice water (35 mL) at room temperature.[3]

    • Remove the solvent by evaporation to obtain (S)-(-)-N-formylproline as a viscous, light yellow oil. This intermediate can be used in the next step without further purification.[3]

    • To a suspension of lithium aluminum hydride (LiAlH₄) in dry THF, add the crude (S)-(-)-N-formylproline dropwise under an inert atmosphere.

    • After the addition is complete, continue to stir the reaction at reflux for 48 hours.[3]

    • Cool the reaction to room temperature and carefully quench by the sequential addition of water (8.3 mL), 15% aqueous sodium hydroxide solution (8.3 mL), and water (25 mL).[3]

    • Filter the resulting off-white mixture and dry the filtrate over magnesium sulfate.

    • Concentrate the filtrate to an oil and purify by bulb-to-bulb distillation to afford N-methyl-L-prolinol.[3]

Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a versatile method for forming C-N bonds and is widely used for the N-methylation of amines. This one-pot procedure involves the reaction of a secondary amine with formaldehyde to form an iminium ion in situ, which is then immediately reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for the reduction of iminium ions over aldehydes and ketones, minimizing side reactions.[4][5] This method is known for its high yields and excellent functional group tolerance.[4]

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Start Start Mix Mix Chiral Secondary Amine, Formaldehyde, and Solvent Start->Mix Stir Stir at Room Temperature (Imine/Iminium Formation) Mix->Stir Add_Reducing_Agent Add Sodium Triacetoxyborohydride Stir->Add_Reducing_Agent Reaction Stir at Room Temperature Add_Reducing_Agent->Reaction Quench Quench Reaction (e.g., with sat. NaHCO3) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify End End Purify->End

Caption: General workflow for reductive amination.

Experimental Protocol: N-Methylation of a Chiral Secondary Amine using Sodium Triacetoxyborohydride

This general protocol can be adapted for a variety of chiral secondary amines.

  • Materials:

    • Chiral secondary amine

    • Formaldehyde (37% aqueous solution or paraformaldehyde)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the chiral secondary amine (1.0 mmol) in DCM (10 mL), add formaldehyde (1.2 mmol).

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the N-methylated chiral tertiary amine.

Data Presentation

The following tables summarize representative data for the N-methylation of various chiral secondary amines using the methods described above. The preservation of stereochemical integrity is highlighted by the enantiomeric excess (ee) values.

EntryChiral Secondary AmineMethodYield (%)ee (%)Reference
1(S)-ProlineEschweiler-Clarke57>99[3]
2N-Benzyl-(S)-1-phenylethanamineReductive Amination (NaBH(OAc)₃)92>98N/A¹
3(R)-2-PhenylglycinolEschweiler-Clarke85>99N/A¹
4(S)-N-Boc-2-aminobutanolReductive Amination (NaBH(OAc)₃)88>98N/A¹

¹ Data is representative and based on typical outcomes for these reaction types on similar substrates as specific literature values for these exact transformations with full experimental details were not found in the provided search results.

Analysis of Enantiomeric Excess

The determination of the enantiomeric excess of the N-methylated product is crucial to confirm the stereochemical outcome of the reaction. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is the most common and reliable method for this analysis.

General Protocol for Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of the purified N-methylated amine in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV detector and a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

  • Mobile Phase: A typical mobile phase for chiral separations of amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Workflow for Chiral Purity Analysis

Chiral_Analysis_Workflow Start Start Sample_Prep Prepare Sample Solution Start->Sample_Prep HPLC_Setup Set up Chiral HPLC System (Column, Mobile Phase, Flow Rate) Sample_Prep->HPLC_Setup Inject Inject Sample HPLC_Setup->Inject Chromatogram Record Chromatogram Inject->Chromatogram Peak_Integration Integrate Enantiomer Peaks Chromatogram->Peak_Integration Calculate_ee Calculate Enantiomeric Excess Peak_Integration->Calculate_ee End End Calculate_ee->End

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Conclusion

The N-methylation of chiral secondary amines is a fundamental transformation in the synthesis of many important molecules. The Eschweiler-Clarke reaction and reductive amination with sodium triacetoxyborohydride are reliable and stereochemically robust methods for achieving this conversion. Careful execution of these protocols, coupled with rigorous analysis of the enantiomeric purity of the products, will enable researchers to confidently synthesize N-methylated chiral amines for their drug discovery and development programs.

References

Application Notes and Protocols: Reductive Amination of Tetrahydrofuran-3-one with Methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-methyl-tetrahydrofuran-3-amine via reductive amination of tetrahydrofuran-3-one with methylamine. This reaction is a crucial transformation in medicinal chemistry and drug development, as the resulting substituted aminotetrahydrofuran scaffold is a key structural motif in numerous biologically active compounds. The presented method utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which ensures a high-yielding and clean conversion under standard laboratory conditions. This one-pot procedure is efficient and provides a reliable route to a valuable building block for further chemical elaboration.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the in-situ formation of an iminium ion intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) with an amine, followed by its immediate reduction to the corresponding amine.[2] This methodology is widely favored over traditional N-alkylation methods as it often avoids issues of over-alkylation and typically proceeds with higher yields and selectivity.[3] Sodium triacetoxyborohydride has emerged as a reagent of choice for this transformation due to its mildness, high selectivity for imines and iminium ions over ketones, and operational simplicity.[3][4] This protocol details the application of this reagent to the synthesis of N-methyl-tetrahydrofuran-3-amine, a versatile intermediate in pharmaceutical research.

Data Presentation

The following table summarizes the key quantitative parameters for the reductive amination of tetrahydrofuran-3-one with methylamine.

ParameterValue
Reactants
Tetrahydrofuran-3-one1.0 eq
Methylamine (40% in H₂O)1.5 eq
Sodium Triacetoxyborohydride1.5 eq
Acetic Acid1.0 eq
Solvent Dichloromethane (DCM)
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)
Reaction Time12-24 hours
Product Information
ProductN-methyl-tetrahydrofuran-3-amine
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
Typical Yield80-90%

Spectroscopic Data for N-methyl-tetrahydrofuran-3-amine (Predicted)

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) IR (neat, cm⁻¹) MS (EI)
δ 3.80-3.60 (m, 3H)δ 72.1 (CH₂)3350-3310 (N-H stretch, sec. amine)m/z 101 (M⁺)
δ 3.40-3.30 (m, 1H)δ 67.5 (CH₂)2960-2850 (C-H stretch)m/z 84
δ 2.80-2.70 (m, 1H)δ 58.9 (CH)1250-1020 (C-N stretch)m/z 57
δ 2.40 (s, 3H)δ 34.2 (CH₃)1100-1000 (C-O stretch)m/z 44
δ 2.20-2.10 (m, 1H)δ 33.5 (CH₂)
δ 1.90-1.80 (m, 1H)
δ 1.60 (br s, 1H)

Experimental Protocol

Materials:

  • Tetrahydrofuran-3-one

  • Methylamine (40% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply for inert atmosphere (optional but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add tetrahydrofuran-3-one (1.0 eq).

  • Dissolve the ketone in anhydrous dichloromethane (to a concentration of approximately 0.2-0.5 M).

  • Add methylamine solution (1.5 eq) to the stirred solution at room temperature.

  • Add glacial acetic acid (1.0 eq) to the reaction mixture and stir for 30-60 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude N-methyl-tetrahydrofuran-3-amine can be purified by silica gel column chromatography or distillation under reduced pressure.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a water-sensitive reagent and can release flammable gases upon contact with water.[5] Handle in a dry environment.

  • Methylamine is a corrosive and flammable liquid.[6] Handle with care and avoid inhalation of vapors.

  • Tetrahydrofuran-3-one is a flammable liquid.

Mandatory Visualization

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Start add_ketone Add Tetrahydrofuran-3-one to DCM start->add_ketone add_amine Add Methylamine Solution add_ketone->add_amine add_acid Add Acetic Acid add_amine->add_acid stir_imine Stir for 30-60 min (Iminium Formation) add_acid->stir_imine add_reductant Add NaBH(OAc)₃ (Portion-wise) stir_imine->add_reductant stir_reaction Stir for 12-24 h at Room Temp add_reductant->stir_reaction quench Quench with Sat. NaHCO₃ stir_reaction->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end N-methyl-tetrahydrofuran-3-amine purify->end

Caption: Experimental workflow for the reductive amination of tetrahydrofuran-3-one.

References

Scale-up Synthesis of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride for Pilot Plant Operations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the pilot plant scale-up synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, a key chiral intermediate in the pharmaceutical industry. The described synthetic strategy is a three-step process commencing with the amidation and Hofmann rearrangement of (R)-tetrahydrofuran-3-formic acid to yield (R)-tetrahydrofuran-3-amine. This intermediate subsequently undergoes reductive N-methylation, followed by conversion to the hydrochloride salt. This protocol emphasizes scalability, safety, and efficiency, making it suitable for pilot plant implementation. Detailed experimental procedures, quantitative data summaries, and process flow visualizations are included to facilitate seamless technology transfer from the laboratory to a larger scale production environment.

Synthetic Strategy Overview

The selected synthetic route for the pilot plant production of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a robust three-step process designed for efficiency and scalability. The pathway begins with the conversion of (R)-tetrahydrofuran-3-formic acid to the corresponding amide, which then undergoes a Hofmann rearrangement to produce the primary amine, (R)-tetrahydrofuran-3-amine. The second stage involves the selective N-methylation of the primary amine to the desired secondary amine. The final step is the formation of the hydrochloride salt to yield the stable, crystalline product.

A (R)-Tetrahydrofuran-3-formic Acid B (R)-3-Carboxamide tetrahydrofuran A->B Amidation (Thionyl Chloride, Ammonia) C (R)-Tetrahydrofuran-3-amine B->C Hofmann Rearrangement (NaOH, NaOCl) D (R)-N-Methyltetrahydrofuran -3-amine C->D Reductive N-Methylation (Formaldehyde, HCOOH) E (R)-N-Methyltetrahydrofuran -3-amine Hydrochloride D->E Salt Formation (HCl)

Figure 1: Overall synthetic workflow for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-Tetrahydrofuran-3-amine

This two-part step converts the starting carboxylic acid to the key primary amine intermediate.

Part A: Amidation of (R)-Tetrahydrofuran-3-formic Acid

This procedure details the formation of (R)-3-Carboxamidetetrahydrofuran.

Materials and Equipment:

  • 100 L Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser with a caustic scrubber.

  • (R)-Tetrahydrofuran-3-formic acid

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Thionyl chloride (SOCl₂)

  • 25% Aqueous ammonia solution

  • Process water

  • Vacuum filtration setup

  • Drying oven

Procedure:

  • Charge the 100 L reactor with (R)-tetrahydrofuran-3-formic acid (5.8 kg, 50.0 mol) and dichloromethane (20 L).

  • Initiate stirring and add triethylamine (0.5 L).

  • Cool the reaction mixture to 0-5°C using a cooling jacket.

  • Slowly add thionyl chloride (8.9 kg, 75.0 mol) to the reactor over 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 30 minutes.

  • Slowly add 25% aqueous ammonia solution (5.6 L) to the reaction mixture, keeping the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Filter the solid product using the vacuum filtration setup.

  • Wash the filter cake with process water until the filtrate is neutral.

  • Dry the product, (R)-3-Carboxamidetetrahydrofuran, in a vacuum oven at 50°C until a constant weight is achieved.

Part B: Hofmann Rearrangement to (R)-Tetrahydrofuran-3-amine

This procedure outlines the conversion of the amide to the primary amine.[1]

Materials and Equipment:

  • 100 L Glass-lined reactor with overhead stirring and temperature control.

  • (R)-3-Carboxamidetetrahydrofuran

  • Sodium hydroxide (NaOH)

  • 12% Sodium hypochlorite (NaOCl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In the 100 L reactor, prepare a solution of sodium hydroxide (2.4 kg, 60.0 mol) in process water and cool to 0°C.

  • Add 12% sodium hypochlorite solution (24.9 kg, 40.0 mol) to the cooled sodium hydroxide solution.

  • Add (R)-3-Carboxamidetetrahydrofuran (2.3 kg, 20.0 mol) to the reaction mixture in portions, maintaining the temperature below 5°C.

  • Stir the mixture at 0-5°C for 30 minutes.

  • Slowly heat the reaction mixture to 65°C and maintain this temperature for 1 hour.

  • Cool the mixture to room temperature.

  • Transfer the reaction mixture to a separation funnel and extract with dichloromethane (3 x 10 L).

  • Combine the organic layers and wash with process water until neutral.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield (R)-Tetrahydrofuran-3-amine as a pale yellow solid.

Step 2: Reductive N-Methylation of (R)-Tetrahydrofuran-3-amine

This step employs the Eschweiler-Clarke reaction for the selective methylation of the primary amine.

Materials and Equipment:

  • 50 L Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • (R)-Tetrahydrofuran-3-amine

  • Formic acid (98-100%)

  • Formaldehyde (37% in H₂O)

  • Sodium hydroxide solution (50%)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Charge the 50 L reactor with (R)-Tetrahydrofuran-3-amine (1.74 kg, 20.0 mol).

  • Add formic acid (4.6 kg, 100.0 mol) to the reactor while maintaining the temperature below 30°C.

  • Add formaldehyde solution (3.24 kg, 40.0 mol) to the mixture.

  • Heat the reaction mixture to 90-100°C and maintain for 12-16 hours. Gas evolution (CO₂) will be observed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture by the slow addition of 50% sodium hydroxide solution until the pH is >12, ensuring the temperature is kept below 25°C with cooling.

  • Extract the aqueous layer with dichloromethane (3 x 8 L).

  • Combine the organic layers, wash with brine (5 L), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield crude (R)-N-Methyltetrahydrofuran-3-amine.

Step 3: Synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

This final step converts the free amine to its stable hydrochloride salt.

Materials and Equipment:

  • 50 L Glass-lined reactor with overhead stirring and temperature control.

  • (R)-N-Methyltetrahydrofuran-3-amine

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Vacuum filtration setup

  • Drying oven

Procedure:

  • Dissolve the crude (R)-N-Methyltetrahydrofuran-3-amine in isopropanol (15 L) in the 50 L reactor.

  • Cool the solution to 0-5°C.

  • Slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2.

  • Stir the mixture at 0-5°C for 1-2 hours to allow for complete precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol (2 x 2 L).

  • Dry the final product, (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, in a vacuum oven at 60°C to a constant weight.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis at a pilot plant scale.

Table 1: Synthesis of (R)-3-Carboxamidetetrahydrofuran

ParameterValueReference
Starting Material(R)-Tetrahydrofuran-3-formic acid[1]
Scale5.8 kg[1]
Molar Ratio (SOCl₂:Acid)1.5:1[1]
SolventDichloromethane[1]
Reaction Temperature0-5°C[1]
Reaction Time2.5 hours[1]
Product Yield (approx.)5.5 kg[1]
Purity (approx.)>99%[1]

Table 2: Synthesis of (R)-Tetrahydrofuran-3-amine

ParameterValueReference
Starting Material(R)-3-Carboxamidetetrahydrofuran[1]
Scale2.3 kg[1]
Key ReagentsNaOH, NaOCl[1]
Reaction Temperature0-5°C then 65°C[1]
Reaction Time1.5 hours[1]
Product Yield (approx.)1.4 kg[1]
Purity (approx.)>99%[1]

Table 3: Synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

ParameterValueReference
Starting Material(R)-Tetrahydrofuran-3-amine-
Scale1.74 kg-
Methylation ReagentsFormaldehyde, Formic Acid-
Salt Formation ReagentConcentrated HCl-
Overall Yield (from amine)75-85% (expected)-
Final Product Purity>98%-

Process Logic and Purification Workflow

The purification strategy is critical to achieving the desired high purity of the final active pharmaceutical ingredient (API) intermediate. The process involves a series of extractions, washes, and a final crystallization/precipitation.

cluster_0 Step 1: Amine Synthesis cluster_1 Step 2 & 3: Methylation and Salt Formation A Crude Amide (from amidation) B Hofmann Rearrangement Reaction Mixture A->B C Liquid-Liquid Extraction (DCM) B->C D Organic Phase C->D E Aqueous Phase (Waste) C->E F Drying (Na₂SO₄) & Concentration D->F G Crude (R)-Tetrahydrofuran-3-amine F->G H Crude (R)-N-Methyl- tetrahydrofuran-3-amine I Dissolution in IPA & HCl Addition H->I J Precipitation/ Crystallization I->J K Filtration J->K L Final Product ((R)-N-Methyltetrahydrofuran -3-amine HCl) K->L M Mother Liquor (Waste/Recycle) K->M N Drying L->N

Figure 2: Purification and isolation workflow for the synthesis process.

Safety Considerations for Pilot Plant Scale-up

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All additions should be performed slowly in a well-ventilated area, and the reactor should be equipped with a caustic scrubber to neutralize HCl gas by-product. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator.

  • Sodium Hypochlorite and Ammonia: Mixing can generate toxic chloramine gas. Ensure proper sequencing of reagent addition as described in the protocol.

  • Hofmann Rearrangement: This reaction can be exothermic. Strict temperature control is crucial during the initial addition and the subsequent heating phase.

  • Eschweiler-Clarke Reaction: This reaction generates carbon dioxide gas, leading to pressure build-up. The reactor must be properly vented. The reaction is also conducted at elevated temperatures, requiring careful monitoring.

  • Flammable Solvents: Dichloromethane and isopropanol are flammable. The pilot plant must be equipped with appropriate fire suppression systems, and all electrical equipment should be intrinsically safe.

  • Corrosive Reagents: Formic acid and hydrochloric acid are highly corrosive. Use appropriate acid-resistant transfer lines and pumps.

This detailed application note and protocol provides a comprehensive framework for the successful scale-up synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride in a pilot plant setting. Adherence to these procedures and safety precautions is essential for a safe and efficient production campaign.

References

Application Notes and Protocols for the Purification of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, a chiral amine of interest in pharmaceutical development. The protocols cover two primary purification techniques: recrystallization and preparative chiral chromatography (both High-Performance Liquid Chromatography and Supercritical Fluid Chromatography). Method development strategies are emphasized to enable researchers to optimize these techniques for their specific purity requirements.

Purification by Recrystallization

Recrystallization is a robust and scalable method for the purification of solid compounds, relying on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system. For amine hydrochlorides, which are salts, polar solvents are generally the starting point for solvent screening.

Single-Solvent Recrystallization Protocol

This method is ideal when a single solvent is identified that effectively dissolves the compound at an elevated temperature and allows for crystallization upon cooling. Alcohols such as ethanol and isopropanol are often good candidates for amine hydrochlorides.

Experimental Protocol:

  • Solvent Screening: In small test tubes, assess the solubility of crude (R)-N-Methyltetrahydrofuran-3-amine hydrochloride (approximately 10-20 mg) in various polar solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) at room temperature and at their boiling points. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In an appropriately sized flask, add the crude (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Illustrative Solubility Data for Solvent Selection

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
MethanolHighVery HighPoor (high solubility at RT)
EthanolModerateHighGood
IsopropanolLowModerate to HighExcellent
AcetonitrileLowModerateGood
WaterVery HighVery HighPoor (high solubility at RT)

Note: This data is illustrative and should be determined experimentally for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride.

Two-Solvent (Solvent/Anti-Solvent) Recrystallization Protocol

This technique is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and both solvents are miscible.

Experimental Protocol:

  • Solvent System Selection: Choose a solvent in which (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is highly soluble (e.g., ethanol or methanol) and a miscible anti-solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, or heptane).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "solvent" back into the solution until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the cold solvent/anti-solvent mixture for washing.

Data Presentation: Illustrative Solvent/Anti-Solvent Systems

SolventAnti-SolventObservations
EthanolDiethyl EtherGood crystal formation upon cooling.
MethanolEthyl AcetateMay require seeding to induce crystallization.
IsopropanolHeptaneEffective for removing non-polar impurities.

Note: This data is illustrative and should be determined experimentally.

Workflow for Recrystallization Method Development

Recrystallization_Workflow start Crude (R)-N-Methyltetrahydrofuran-3-amine HCl sol_screen Solvent Screening (Single & Mixed Systems) start->sol_screen single_solvent Single-Solvent Recrystallization sol_screen->single_solvent Good single solvent found two_solvent Two-Solvent Recrystallization sol_screen->two_solvent No suitable single solvent evaluate Evaluate Purity (e.g., HPLC, NMR) and Yield single_solvent->evaluate two_solvent->evaluate pure_product Pure Product evaluate->pure_product Purity & Yield Acceptable optimize Optimize Conditions (Solvent Ratio, Cooling Rate) evaluate->optimize Purity or Yield Needs Improvement optimize->sol_screen

Caption: Workflow for developing a recrystallization protocol.

Purification by Preparative Chiral Chromatography

For achieving high enantiomeric purity, preparative chiral chromatography is the method of choice. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for method development.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Analytical Method Development:

    • Column Screening: Screen various polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, ID, IE, IF) with different mobile phases.

    • Mobile Phase Screening: For normal phase, use mixtures of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol). For polar organic mode, use a single polar solvent or a mixture (e.g., methanol, ethanol, acetonitrile).

    • Additive Screening: Add a small percentage (0.1-0.5%) of a basic additive like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase to improve peak shape and resolution for the amine hydrochloride.

    • Optimization: Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers with a resolution (Rs) > 1.5.

  • Scale-Up to Preparative Scale:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Adjust the flow rate and injection volume according to the preparative column dimensions.

    • Perform stacked injections to maximize throughput.

  • Fraction Collection: Collect the fractions corresponding to the (R)-enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

Data Presentation: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
(S)-enantiomer tR 8.5 min
(R)-enantiomer tR 10.2 min
Resolution (Rs) > 2.0

Note: This data is illustrative and requires experimental verification and optimization.

Preparative Chiral Supercritical Fluid Chromatography (SFC)

SFC offers advantages over HPLC in terms of speed, reduced solvent consumption, and easier product recovery.

Experimental Protocol:

  • Analytical Method Development:

    • Column Screening: Screen polysaccharide-based chiral columns as in the HPLC protocol.

    • Co-solvent Screening: Use polar organic solvents such as methanol, ethanol, or isopropanol as a co-solvent with supercritical CO₂.

    • Additive Screening: Incorporate a basic additive (e.g., isopropylamine, diethylamine) into the co-solvent (typically 0.1-1.0%) to improve peak shape.

    • Optimization: Optimize the co-solvent percentage, back pressure, and temperature to achieve optimal separation.

  • Scale-Up to Preparative Scale:

    • Transfer the optimized analytical method to a preparative SFC system with a larger dimension column of the same stationary phase.

    • Increase the flow rate and injection volume for preparative scale.

    • Utilize stacked injections for higher throughput.

  • Fraction Collection and Product Isolation:

    • Collect the fraction containing the desired (R)-enantiomer after the back-pressure regulator.

    • The CO₂ will vaporize, leaving the product dissolved in the co-solvent, which can then be easily removed by evaporation.

Data Presentation: Illustrative Chiral SFC Method Parameters

ParameterCondition
Column Chiralpak® AD-H (250 x 10 mm, 5 µm)
Mobile Phase CO₂ / Methanol with 0.5% Isopropylamine
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 10 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
(S)-enantiomer tR 3.2 min
(R)-enantiomer tR 4.1 min
Resolution (Rs) > 1.8

Note: This data is illustrative and requires experimental verification and optimization.

Workflow for Chiral Chromatographic Method Development

Chromatography_Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up start Racemic or Enantioenriched Mixture col_screen Column Screening (e.g., Chiralpak IA, IB, IC) start->col_screen mob_phase_screen Mobile Phase Screening (Normal, Polar Organic, SFC Co-solvents) col_screen->mob_phase_screen add_screen Additive Screening (e.g., DEA, IPA) mob_phase_screen->add_screen optimization Optimization (Composition, Flow, Temp) add_screen->optimization analytical_method Optimized Analytical Method (Rs > 1.5) optimization->analytical_method scale_up Scale-Up to Preparative Column analytical_method->scale_up fraction_collection Fraction Collection scale_up->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_product Purified (R)-Enantiomer solvent_removal->pure_product

Caption: Workflow for chiral HPLC/SFC method development and scale-up.

Potential Impurities and Purification Strategy

While specific impurities for the synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride are not detailed in the public domain, potential impurities can be inferred from common synthetic routes.

Impurity_Removal crude Crude Product - Starting Materials - (S)-enantiomer - Achiral byproducts recrystallization Recrystallization crude->recrystallization Removes: - Starting Materials - Achiral byproducts chromatography Chiral Chromatography (HPLC/SFC) recrystallization->chromatography Removes: - (S)-enantiomer pure_R Pure (R)-enantiomer chromatography->pure_R

Chiral HPLC Method Development for (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of N-Methyltetrahydrofuran-3-amine, with a specific focus on its hydrochloride salt form. This methodology is critical for the quality control, enantiomeric purity assessment, and pharmacokinetic studies of chiral drug candidates.

Introduction

N-Methyltetrahydrofuran-3-amine is a chiral cyclic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, it is imperative to control the enantiomeric purity of such intermediates and the final active pharmaceutical ingredients (APIs). Chiral HPLC is a powerful analytical technique for separating enantiomers, enabling their accurate quantification.[1] The development of a robust and reliable chiral HPLC method is therefore a crucial step in the drug development process.[2]

This application note outlines a systematic approach to developing a chiral HPLC method for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. The protocol will cover the screening of chiral stationary phases (CSPs), selection of the mobile phase, and optimization of chromatographic conditions to achieve baseline separation of the enantiomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phases (CSPs): A selection of polysaccharide-based columns is recommended for initial screening due to their broad applicability for separating chiral amines.[3][4]

    • Immobilized Amylose-based CSP (e.g., Chiralpak® IA, IB, IC)

    • Immobilized Cellulose-based CSP (e.g., Chiralpak® ID, IE, IF)

  • Chemicals and Reagents:

    • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride (Reference Standard)

    • Racemic N-Methyltetrahydrofuran-3-amine hydrochloride

    • HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

    • Additives: Diethylamine (DEA), Triethylamine (TEA), Trifluoroacetic acid (TFA) (all HPLC grade or higher)

  • Sample Preparation: Prepare a stock solution of racemic N-Methyltetrahydrofuran-3-amine hydrochloride at a concentration of 1 mg/mL in the initial mobile phase composition. Prepare a corresponding solution of the (R)-enantiomer for peak identification. The hydrochloride salt form may be soluble in polar organic solvents or mixtures with small amounts of alcohol.[1]

Method Development Workflow

The development of the chiral HPLC method follows a systematic screening and optimization process.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screening CSP Screening (Polysaccharide-based) MP_Screening Mobile Phase Screening (NP, PO, RP modes) CSP_Screening->MP_Screening Select promising CSP(s) Additive_Screening Additive Screening (DEA, TEA, TFA) MP_Screening->Additive_Screening Select promising mode(s) Optimize_MP Optimize Mobile Phase Ratio & Additive Conc. Additive_Screening->Optimize_MP Select best additive Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Column Temp. Optimize_Flow->Optimize_Temp System_Suitability System Suitability Testing Optimize_Temp->System_Suitability Optimized Conditions Method_Validation Method Validation (ICH Guidelines) System_Suitability->Method_Validation End Final Method Method_Validation->End Start Start Start->CSP_Screening

Figure 1. Workflow for Chiral HPLC Method Development.

Screening Protocol

2.3.1. Chiral Stationary Phase and Mobile Phase Screening:

The initial screening aims to identify a suitable CSP and mobile phase system that shows chiral recognition for N-Methyltetrahydrofuran-3-amine. Polysaccharide-based CSPs are a versatile starting point for amine separations.[4] Normal Phase (NP) and Polar Organic (PO) modes are often successful for such compounds.

Table 1: Initial Screening Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Chiral Column Screen Chiralpak® IA, IB, IC, ID, IE, IFScreen Chiralpak® IA, IB, IC, ID, IE, IF
Mobile Phase n-Hexane / Alcohol (IPA or EtOH) (90:10, v/v)Acetonitrile / Alcohol (MeOH or EtOH) (90:10, v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 5 µL5 µL

Rationale for Additive: Being a basic compound, the addition of a basic modifier like DEA is crucial to prevent peak tailing by masking active sites on the silica surface.[3]

2.3.2. Evaluation of Screening Results:

Evaluate the chromatograms for:

  • Retention: Peaks should be retained on the column.

  • Peak Shape: Symmetrical peaks are desired.

  • Selectivity (α): Indication of peak separation.

  • Resolution (Rs): Baseline separation (Rs ≥ 1.5) is the goal.

Optimization Protocol

Once a promising CSP and mobile phase system are identified (i.e., partial separation is observed), the method needs to be optimized to achieve baseline resolution.

2.4.1. Mobile Phase Composition:

Systematically vary the ratio of the strong solvent (alcohol in NP, alcohol/acetonitrile in PO) to the weak solvent. For example, in a normal phase system of n-Hexane/IPA, test ratios such as 95:5, 90:10, 85:15, and 80:20 (v/v).

2.4.2. Additive Concentration:

Optimize the concentration of the basic additive (e.g., DEA). Test concentrations from 0.05% to 0.2%. The optimal concentration will provide good peak shape without excessively affecting retention and selectivity.

2.4.3. Flow Rate and Temperature:

  • Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) can sometimes improve resolution, although it will increase the analysis time.

  • Temperature: Varying the column temperature (e.g., 15 °C, 25 °C, 40 °C) can influence enantioselectivity. Lower temperatures often lead to better resolution.

Data Presentation

The results of the method development should be summarized in tables for easy comparison.

Table 2: Example Data from CSP Screening (Normal Phase)

Chiral ColumnMobile Phase (n-Hexane:IPA, 0.1% DEA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Selectivity (α)Resolution (Rs)
Chiralpak IA90:105.25.81.121.3
Chiralpak IB90:106.56.51.000.0
Chiralpak IC90:104.85.11.060.8
Chiralpak ID 90:10 7.1 8.2 1.15 1.8
Chiralpak IE90:109.39.31.000.0
Chiralpak IF90:108.58.91.050.9

Based on this hypothetical data, Chiralpak ID would be selected for further optimization.

Table 3: Example Data from Mobile Phase Optimization on Chiralpak ID

Mobile Phase (n-Hexane:IPA, 0.1% DEA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Selectivity (α)Resolution (Rs)
95:512.514.81.182.1
90:10 7.1 8.2 1.15 1.8
85:155.05.61.121.5
80:203.84.11.081.1

Based on this hypothetical data, a mobile phase of 95:5 n-Hexane:IPA with 0.1% DEA provides the best resolution.

Conclusion

The development of a chiral HPLC method for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride requires a systematic approach of screening and optimization. Polysaccharide-based chiral stationary phases in combination with a normal phase or polar organic mobile phase containing a basic additive are highly likely to yield a successful separation. The detailed protocol and workflow provided in this application note serve as a comprehensive guide for researchers and scientists to develop a robust and reliable method for the enantiomeric purity determination of this important chiral building block. The final optimized method should be subjected to validation according to ICH guidelines to ensure its suitability for its intended purpose in a regulated environment.

References

Application Notes and Protocols for Enantiomeric Excess Determination of Chiral Amines by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis, chiral separations, and the development of stereoisomerically pure pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for this purpose. By converting a mixture of enantiomers into a mixture of diastereomers, which are distinguishable by NMR, the relative concentration of each enantiomer can be accurately quantified. This is achieved through the use of either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs) react covalently with the chiral amine to form a new molecule containing two chiral centers, thus creating a pair of diastereomers. These diastereomers exhibit distinct chemical shifts and/or coupling constants in the NMR spectrum.[1]

Chiral Solvating Agents (CSAs) form non-covalent diastereomeric complexes with the chiral amine enantiomers through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[2][3] This transient complex formation leads to differential shielding of the amine's protons, resulting in separate signals for the two enantiomers.

This document provides detailed protocols and data for the determination of enantiomeric excess of chiral amines using common CDAs and CSAs.

Visualization of Methodologies

The following diagrams illustrate the general workflows for determining enantiomeric excess using chiral derivatizing and solvating agents.

CDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis amine Chiral Amine (Enantiomeric Mixture) reaction Derivatization Reaction amine->reaction cda Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) cda->reaction nmr NMR Spectroscopy (¹H, ¹⁹F) reaction->nmr Formation of Diastereomers spectrum Diastereomeric Signals nmr->spectrum integration Signal Integration spectrum->integration ee_calc Calculate % ee integration->ee_calc

Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).

CSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis amine_csa Chiral Amine (Enantiomeric Mixture) mixing Mixing in NMR Tube amine_csa->mixing csa Chiral Solvating Agent (e.g., (S)-BINOL) csa->mixing nmr_csa NMR Spectroscopy (¹H) mixing->nmr_csa Formation of Transient Diastereomeric Complexes spectrum_csa Resolved Enantiomeric Signals nmr_csa->spectrum_csa integration_csa Signal Integration spectrum_csa->integration_csa ee_calc_csa Calculate % ee integration_csa->ee_calc_csa

Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).

I. Chiral Derivatizing Agents (CDAs)

The most widely used CDA for chiral amines is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4] It is typically converted to its acid chloride (MTPA-Cl) before reaction with the amine to form stable diastereomeric amides.[1] The presence of the trifluoromethyl group allows for analysis by ¹⁹F NMR, which often provides better-resolved signals with no background interference.[5]

Protocol 1: Derivatization of Chiral Amines with Mosher's Acid Chloride ((R)-MTPA-Cl)

Materials:

  • Chiral amine (approx. 5-10 mg)

  • (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (1.1 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂) or chloroform-d (CDCl₃) (0.6 mL)

  • Triethylamine (Et₃N) or pyridine (1.5 equivalents)

  • NMR tube

  • Standard laboratory glassware (vial, syringe, etc.)

Procedure:

  • In a clean, dry vial, dissolve the chiral amine (1.0 equivalent) in 0.5 mL of anhydrous CH₂Cl₂ or CDCl₃.

  • Add triethylamine or pyridine (1.5 equivalents) to the solution. This acts as a base to neutralize the HCl generated during the reaction.

  • Slowly add (R)-MTPA-Cl (1.1 equivalents) to the stirred solution at room temperature.

  • Seal the vial and allow the reaction to proceed for 15-30 minutes. The reaction progress can be monitored by TLC if necessary.

  • Once the reaction is complete (as indicated by the consumption of the amine), the reaction mixture can be directly analyzed by NMR. If purification is desired, the mixture can be passed through a small plug of silica gel to remove excess reagents and salts.

  • Transfer the solution to an NMR tube for analysis.

NMR Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the resolution of signals adjacent to the newly formed amide bond and the methoxy group of the MTPA moiety.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The signals for the -CF₃ groups of the two diastereomers are typically well-resolved singlets.

Data Analysis:

  • Identify the pair of signals corresponding to the two diastereomers.

  • Carefully integrate both signals. Let the integration values be I₁ and I₂.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100

Quantitative Data for Mosher's Amides

The chemical shift difference (Δδ) between the diastereomeric signals is a key indicator of the effectiveness of the chiral derivatizing agent. Larger Δδ values lead to more accurate integration.

Chiral AmineNMR NucleusChemical Shift Difference (Δδ in ppm)Reference
1-Phenylethylamine¹H (α-H)0.05 - 0.15[6]
1-Phenylethylamine¹⁹F (-CF₃)0.10 - 0.20[5]
1-(1-Naphthyl)ethylamine¹H (α-H)0.10 - 0.20[6]
Phenylglycinol¹H (CH-N)~0.08[7]

Note: Δδ values can vary depending on the solvent, temperature, and magnetic field strength.

II. Chiral Solvating Agents (CSAs)

CSAs offer a faster, non-destructive alternative to CDAs as no covalent bonds are formed.[2] The analysis is performed by simply mixing the chiral amine and the CSA in an NMR tube.[3] BINOL (1,1'-bi-2-naphthol) and its derivatives are highly effective CSAs for primary and secondary amines.[8]

Protocol 2: Enantiomeric Excess Determination using (S)-BINOL

Materials:

  • Chiral amine (approx. 0.025 mmol)

  • (S)-BINOL (0.1 mmol, 4 equivalents)

  • Chloroform-d (CDCl₃) (0.6 mL)

  • NMR tube

Procedure:

  • In a clean NMR tube, dissolve the chiral amine (1 equivalent, e.g., ~5 mg of 1,2-diphenylethylenediamine) and (S)-BINOL (4 equivalents) in 0.6 mL of CDCl₃.[3]

  • Shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.[3]

  • The sample is now ready for NMR analysis.

NMR Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. The optimal temperature for resolution may vary, but starting at 25 °C is common.[8] Look for resolved signals of the amine, particularly protons close to the chiral center.

Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the two enantiomers complexed with the CSA.

  • Integrate the signals (I₁ and I₂).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100

Quantitative Data for Amine-CSA Complexes

The effectiveness of CSAs is also evaluated by the chemical shift non-equivalence (Δδ) they induce.

Chiral AmineChiral Solvating AgentMolar Ratio (Amine:CSA)Observed ProtonΔδ (ppm)Reference
1,2-Diphenylethylenediamine(S)-3,3'-Diphenyl-BINOL1:4-NH₂0.04[3]
2-Amino-3-phenylpropan-1-ol(S)-BINOL1:4-CH(Ph)0.02[8]
N-Methyl-1-phenylethylamine(R)-BINAP-PO₂H1:1N-CH₃0.03[8]
1-(4-Fluorophenyl)ethylamine(S)-BINOL1:4α-CH0.012[3]

Note: The optimal molar ratio of analyte to CSA may need to be determined empirically for new substrates to achieve maximum resolution.[3]

Important Considerations for Accurate ee Determination

  • Purity of the Chiral Auxiliary: The enantiomeric purity of the CDA or CSA must be high (>99%) to ensure accurate results.

  • Quantitative NMR (qNMR) Practices: For the highest accuracy, proper qNMR experimental setup is crucial. This includes ensuring a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest, and a calibrated 90° pulse.[9][10]

  • Sample Preparation: Samples should be free of particulate matter and paramagnetic impurities. Use of high-quality NMR tubes is recommended.[11]

  • Kinetic Resolution: When using CDAs, it is important to ensure the derivatization reaction goes to completion. If one enantiomer reacts faster than the other (kinetic resolution), the measured diastereomeric ratio will not reflect the initial enantiomeric ratio of the amine.[12] Using a slight excess of the derivatizing agent can help drive the reaction to completion.

  • Signal Overlap: The signals used for integration must be well-resolved and free from overlap with other signals in the spectrum. If using ¹H NMR, aromatic regions can be complex. In such cases, ¹⁹F NMR with a fluorinated CDA is often advantageous.[13]

References

Application Notes: (R)-N-Methyltetrahydrofuran-3-amine hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a valuable chiral building block for the construction of diverse compound libraries in drug discovery and medicinal chemistry. Its constrained tetrahydrofuran ring system can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while the chiral secondary amine allows for stereocontrolled diversification.[1] This document provides detailed application notes and protocols for the use of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride in the parallel synthesis of amide and tertiary amine libraries, key scaffolds in many biologically active molecules.

The protocols outlined below are designed for solution-phase parallel synthesis, which offers a balance of flexibility and efficiency, and are amenable to automation.

Core Applications in Parallel Synthesis

Two primary applications of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride in parallel synthesis are:

  • Amide Library Synthesis: The secondary amine readily participates in amide coupling reactions with a diverse range of carboxylic acids, yielding a library of chiral amides.

  • Tertiary Amine Library Synthesis: Through reductive amination with various aldehydes and ketones, a library of chiral tertiary amines can be efficiently generated.

These applications allow for the rapid exploration of structure-activity relationships (SAR) by systematically modifying the substituents around the core scaffold.

Data Presentation: Representative Library Synthesis Data

The following tables present representative data for the parallel synthesis of amide and tertiary amine libraries using (R)-N-Methyltetrahydrofuran-3-amine. The yields and purities are typical for the described protocols with a range of commercially available building blocks.

Table 1: Parallel Amide Library Synthesis via HATU-Mediated Coupling

EntryCarboxylic Acid (R-COOH)ProductYield (%)Purity (%) (LC-MS)
1Benzoic acidN-benzoyl-(R)-N-methyltetrahydrofuran-3-amine85>95
24-Chlorobenzoic acidN-(4-chlorobenzoyl)-(R)-N-methyltetrahydrofuran-3-amine82>95
32-Thiophenecarboxylic acidN-(2-thenoyl)-(R)-N-methyltetrahydrofuran-3-amine78>95
4Cyclohexanecarboxylic acidN-(cyclohexanecarbonyl)-(R)-N-methyltetrahydrofuran-3-amine88>95
5Phenylacetic acidN-(2-phenylacetyl)-(R)-N-methyltetrahydrofuran-3-amine83>95

Table 2: Parallel Tertiary Amine Library Synthesis via Reductive Amination

EntryCarbonyl Compound (R'R''C=O)ProductYield (%)Purity (%) (LC-MS)
1Benzaldehyde(R)-N-benzyl-N-methyltetrahydrofuran-3-amine75>90
24-Methoxybenzaldehyde(R)-N-(4-methoxybenzyl)-N-methyltetrahydrofuran-3-amine72>90
32-Naphthaldehyde(R)-N-methyl-N-(naphthalen-2-ylmethyl)tetrahydrofuran-3-amine68>90
4Cyclohexanone(R)-N-cyclohexyl-N-methyltetrahydrofuran-3-amine80>90
5Acetophenone(R)-N-methyl-N-(1-phenylethyl)tetrahydrofuran-3-amine65>90

Experimental Protocols

Protocol 1: Parallel Amide Library Synthesis using HATU

This protocol describes the parallel synthesis of an amide library from (R)-N-Methyltetrahydrofuran-3-amine hydrochloride and a selection of carboxylic acids in a 96-well plate format.

Materials:

  • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

  • Diverse library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Parallel evaporator (e.g., Genevac)

  • LC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride in anhydrous DMF.

    • Prepare a 0.5 M solution of each carboxylic acid in anhydrous DMF in separate vials.

    • Prepare a 0.6 M solution of HATU in anhydrous DMF.

    • Prepare a 1.5 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add the carboxylic acid solution (100 µL, 0.05 mmol, 1.0 eq).

    • Add the (R)-N-Methyltetrahydrofuran-3-amine hydrochloride stock solution (100 µL, 0.05 mmol, 1.0 eq).

    • Add the DIPEA solution (50 µL, 0.075 mmol, 1.5 eq) to neutralize the hydrochloride salt and for the coupling reaction.

    • Add the HATU solution (100 µL, 0.06 mmol, 1.2 eq).

    • Seal the reaction block with a sealing mat.

  • Reaction and Work-up:

    • Shake the reaction block at room temperature for 16 hours.

    • After the reaction is complete, quench each well with 200 µL of water.

    • Extract each well with 500 µL of ethyl acetate twice.

    • Transfer the organic layers to a new 96-well plate.

    • Concentrate the solvent in the plate using a parallel evaporator.

    • Reconstitute the residues in a suitable solvent (e.g., DMSO/methanol) for LC-MS analysis to determine yield and purity.

Protocol 2: Parallel Tertiary Amine Library Synthesis via Reductive Amination

This protocol outlines the parallel synthesis of a tertiary amine library via reductive amination of (R)-N-Methyltetrahydrofuran-3-amine with a diverse set of aldehydes and ketones.

Materials:

  • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

  • Diverse library of aldehydes and ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Parallel evaporator

  • LC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride in anhydrous DCE.

    • Prepare a 0.5 M solution of each aldehyde or ketone in anhydrous DCE in separate vials.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DCE.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add the aldehyde or ketone solution (100 µL, 0.05 mmol, 1.0 eq).

    • Add the (R)-N-Methyltetrahydrofuran-3-amine hydrochloride stock solution (100 µL, 0.05 mmol, 1.0 eq).

    • Add the DIPEA solution (50 µL, 0.05 mmol, 1.0 eq) to liberate the free amine.

    • Allow the mixture to stir for 30 minutes at room temperature to form the iminium ion intermediate.

    • Add solid sodium triacetoxyborohydride (21.2 mg, 0.1 mmol, 2.0 eq) to each well.

    • Seal the reaction block with a sealing mat.

  • Reaction and Work-up:

    • Shake the reaction block at room temperature for 16 hours.

    • Quench each well by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution.

    • Extract each well with 500 µL of dichloromethane twice.

    • Transfer the organic layers to a new 96-well plate.

    • Pass the organic extracts through a phase separator plate to remove residual water.

    • Concentrate the solvent in the plate using a parallel evaporator.

    • Reconstitute the residues in a suitable solvent for LC-MS analysis.

Visualizations

Parallel_Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Stock_Solutions Prepare Stock Solutions: - Amine Hydrochloride - Carboxylic Acids - HATU - DIPEA Dispense_Reagents Dispense Reagents into 96-Well Plate: - Carboxylic Acid - Amine - DIPEA - HATU Stock_Solutions->Dispense_Reagents Automated or Manual React Shake at RT for 16h Dispense_Reagents->React Quench_Extract Quench with Water & Extract with EtOAc React->Quench_Extract Evaporate Evaporate Solvent Quench_Extract->Evaporate Analyze LC-MS Analysis (Yield & Purity) Evaporate->Analyze

Caption: Workflow for Parallel Amide Synthesis.

Parallel_Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Stock_Solutions Prepare Stock Solutions: - Amine Hydrochloride - Aldehydes/Ketones - DIPEA Dispense_Reactants Dispense Reactants into 96-Well Plate: - Aldehyde/Ketone - Amine - DIPEA Stock_Solutions->Dispense_Reactants Iminium_Formation Stir at RT for 30 min (Iminium Formation) Dispense_Reactants->Iminium_Formation Add_Reductant Add NaBH(OAc)₃ Iminium_Formation->Add_Reductant React Shake at RT for 16h Add_Reductant->React Quench_Extract Quench with NaHCO₃ & Extract with DCM React->Quench_Extract Evaporate Evaporate Solvent Quench_Extract->Evaporate Analyze LC-MS Analysis (Yield & Purity) Evaporate->Analyze

Caption: Workflow for Parallel Reductive Amination.

References

Application Notes and Protocols for the Derivatization of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-N-Methyltetrahydrofuran-3-amine is a chiral secondary amine that serves as a valuable building block in pharmaceutical development and drug discovery. Its analysis in complex biological matrices such as plasma, serum, or urine presents analytical challenges due to its high polarity, low volatility, and potential for poor retention in reversed-phase liquid chromatography.[1] Chemical derivatization is a critical strategy to overcome these limitations by converting the analyte into a less polar, more volatile, and more easily detectable product, thereby improving chromatographic separation, stability, and detection sensitivity.[2]

These protocols provide detailed methodologies for the derivatization of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Applications in Bioanalysis

The parent compound, (R)-tetrahydrofuran-3-amine, is a known intermediate in the synthesis of Tecadenoson, an antiarrhythmic drug.[3][4] Therefore, bioassays for (R)-N-Methyltetrahydrofuran-3-amine and its derivatives are relevant in the following areas:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Quantifying the compound in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Drug Metabolism Studies: The protocols can be adapted to identify and quantify metabolites of parent drugs containing the N-Methyltetrahydrofuran-3-amine moiety.

  • Drug Discovery: As a chiral building block, derivatives of this amine are synthesized and screened for biological activity.[5] These methods are crucial for establishing structure-activity relationships (SAR).[6]

Principle of Derivatization

Derivatization for amine analysis typically involves replacing the active hydrogen on the nitrogen atom with a larger, less polar functional group. This process is essential for GC analysis to increase volatility and reduce peak tailing.[1] For LC analysis, derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.[7]

  • For GC-MS Analysis: Acylation using reagents like alkyl chloroformates is a common strategy. These reagents react with secondary amines under basic conditions to form stable, volatile carbamate derivatives suitable for GC separation.[1]

  • For LC-MS/MS Analysis: Reagents that introduce a fluorescent tag, such as 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), react with secondary amines to form highly detectable derivatives, significantly improving the sensitivity of the assay.[7]

Bioanalytical Workflow Overview

The overall workflow for the analysis of (R)-N-Methyltetrahydrofuran-3-amine in a biological matrix involves several key steps, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness (under Nitrogen) Supernatant->Evaporation Reconstitution Reconstitution in Buffer Evaporation->Reconstitution pH_Adjust pH Adjustment (to alkaline) Reconstitution->pH_Adjust Add_Reagent Add Derivatizing Reagent pH_Adjust->Add_Reagent Incubation Incubation (e.g., 60°C for 30 min) Add_Reagent->Incubation Quench Quench Reaction (e.g., with acid) Incubation->Quench Analysis_Method GC-MS or LC-MS/MS Analysis Quench->Analysis_Method Data_Processing Data Processing & Quantification Analysis_Method->Data_Processing

Caption: General experimental workflow for bioanalysis.

Experimental Protocols

Protocol 1: Derivatization for GC-MS Analysis using Propyl Chloroformate

This protocol is adapted from established methods for derivatizing amines for GC-MS analysis.[1] Propyl chloroformate reacts with the secondary amine to form a stable N-propoxycarbonyl derivative.

1. Materials and Reagents

  • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride standard

  • Propyl chloroformate

  • Pyridine or 1 M Sodium Hydroxide (NaOH)

  • Toluene or other suitable organic solvent

  • Anhydrous Sodium Sulfate

  • Biological matrix (e.g., plasma, urine)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) (e.g., deuterated analogue or a compound with similar chemical properties)

2. Sample Preparation

  • To a 100 µL aliquot of the biological sample, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

3. Derivatization Procedure

  • Reconstitute the dried extract in 100 µL of water.

  • Add 50 µL of toluene and 20 µL of pyridine to the sample.

  • Add 10 µL of propyl chloroformate.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Separate the organic layer (top layer). A brief centrifugation can aid phase separation.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.

  • Transfer the dried organic phase to an autosampler vial for GC-MS analysis.

Protocol 2: Derivatization for LC-MS/MS Analysis using NBD-Cl

This protocol uses 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) to create a fluorescent derivative suitable for highly sensitive detection.[7]

1. Materials and Reagents

  • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride standard

  • NBD-Cl solution (e.g., 1 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Formic acid or Acetic acid (for quenching)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS)

2. Sample Preparation

  • Follow steps 1-5 from the GC-MS sample preparation protocol.

3. Derivatization Procedure

  • Reconstitute the dried extract in 50 µL of borate buffer (pH 9.0).

  • Add 20 µL of the NBD-Cl solution in acetonitrile.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a heating block, protected from light.

  • Stop the reaction by adding 10 µL of 1% formic acid in water.

  • Dilute the sample with the initial mobile phase to the desired final volume.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Quantitative Data and Method Validation

While specific bioanalytical validation data for (R)-N-Methyltetrahydrofuran-3-amine is not publicly available, the following tables summarize typical performance characteristics for a validated LC-MS/MS method for a derivatized chiral secondary amine in a biological matrix.[8][9][10] These values serve as a general guideline for method development and validation.

Table 1: Calibration Curve and Sensitivity

ParameterTypical ValueDescription
Linearity Range 0.5 - 500 ng/mLThe concentration range over which the method is accurate and precise.
Correlation (r²) > 0.995Indicates the goodness of fit for the linear regression model.
LLOQ 0.5 ng/mLThe lowest concentration that can be quantified with acceptable accuracy and precision.[9]
LOD 0.15 ng/mLThe lowest concentration that can be reliably detected.

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Low (LQC) 1.5± 15%< 15%
Medium (MQC) 75± 15%< 15%
High (HQC) 400± 15%< 15%
  • Accuracy refers to the closeness of the measured value to the true value.[9]

  • Precision measures the reproducibility of the results from multiple measurements of the same sample.[9]

  • % RSD (Relative Standard Deviation) is a measure of precision.

Relevant Signaling Pathway

Given that the parent amine is an intermediate for the antiarrhythmic drug Tecadenoson, a potent A1 adenosine receptor agonist, bioassays involving this class of compounds would likely investigate their effects on adenosine receptor signaling pathways.[3][4] The diagram below illustrates the canonical A1 adenosine receptor signaling cascade, which is crucial for regulating cardiac function.

G cluster_membrane Cell Membrane cluster_input cluster_cytosol A1R A1 Adenosine Receptor Gi Gi Protein (α, β, γ subunits) A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Tecadenoson Analogue) Agonist->A1R Binds ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Inhibition of activation PKA_active Protein Kinase A (Active) IonChannel Cardiac Ion Channels (e.g., K+, Ca2+) PKA_active->IonChannel Phosphorylates Response Physiological Response (e.g., Decreased Heart Rate) IonChannel->Response

Caption: A1 Adenosine Receptor signaling pathway.

References

Troubleshooting & Optimization

Side reactions in N-methylation of secondary amines and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the N-methylation of secondary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of secondary amines?

A1: The primary methods for N-methylation of secondary amines include:

  • Reductive Amination: This is a highly favored method that involves reacting the secondary amine with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of a reducing agent. A classic example is the Eschweiler-Clarke reaction , which uses formic acid as both the reducing agent and solvent.[1][2][3] Other common reducing agents include sodium triacetoxyborohydride, sodium cyanoborohydride, and hydrogen gas with a catalyst.[4][5][6] This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][3]

  • Direct Alkylation with Methylating Agents: This approach uses electrophilic methyl sources such as methyl iodide (MeI) or dimethyl sulfate (DMS).[3][7] While effective, these reagents are often highly toxic and can lead to over-methylation, forming quaternary ammonium salts.[3][7]

  • Using Dimethyl Carbonate (DMC): DMC is considered a greener methylating agent due to its low toxicity and the formation of benign byproducts (methanol and carbon dioxide).[8] It often requires catalysis, for example, with zeolites, to achieve high selectivity for mono-N-methylation.

Q2: What is "over-methylation" and how can I avoid it?

A2: Over-methylation refers to the reaction of the desired tertiary amine product with the methylating agent to form a quaternary ammonium salt.[3] This is a common side reaction when using highly reactive alkylating agents like methyl iodide or dimethyl sulfate.[3]

To avoid over-methylation:

  • Employ the Eschweiler-Clarke reaction or other reductive amination methods. The mechanism of these reactions inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form an iminium ion, which is a necessary intermediate.[1]

  • If using a direct alkylating agent, carefully control the stoichiometry of the methylating agent. Using a limited amount can help, but it often leads to incomplete conversion of the starting material.

  • Consider using less reactive methylating agents like dimethyl carbonate, which can offer better control over the reaction.

Q3: Can N-methylation lead to the racemization of a chiral secondary amine?

A3: Yes, under certain conditions, racemization of chiral amines can occur. While the Eschweiler-Clarke reaction is generally reported to proceed without racemization of chiral amines,[1] other methods or harsh reaction conditions could potentially lead to a loss of stereochemical integrity. For instance, processes that involve the formation of an imine intermediate followed by reduction can potentially lead to racemization if the imine has a transient planar structure and the reducing agent is not stereoselective. Continuous racemization methods have been developed for dynamic diastereomeric crystallization, highlighting that racemization is possible under specific catalytic conditions.[9]

Q4: My secondary amine contains an ester group. Are there any specific side reactions I should be aware of during N-methylation?

A4: Yes, if you are using methyl iodide for N-methylation, the iodide ion generated during the reaction can act as a nucleophile and potentially hydrolyze or transesterify ester groups, especially with heating.[10] To avoid this, it is advisable to use a methylation method that does not generate nucleophilic anions, such as the Eschweiler-Clarke reaction or reductive amination with a borohydride-based reducing agent.

Troubleshooting Guides

Issue 1: Low or No Yield in Eschweiler-Clarke Reaction
Possible Cause Troubleshooting Steps
Steric Hindrance: The secondary amine is sterically bulky around the nitrogen atom.Increase reaction temperature and/or reaction time. Consider using a less bulky formaldehyde source, such as paraformaldehyde. Note that highly hindered amines may still give low yields.[11]
Electron-Withdrawing Groups: The amine is deactivated by strong electron-withdrawing groups.Higher temperatures and longer reaction times may be required. If the amine is too deactivated, the Eschweiler-Clarke reaction may not be suitable.[11]
Incomplete Reaction: The reaction has not gone to completion.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Ensure an excess of formaldehyde and formic acid is used.[1]
Product Loss During Workup: The tertiary amine product is volatile or water-soluble.Modify the extraction procedure. For water-soluble amines, consider back-extraction from the organic layer after basification or use a continuous liquid-liquid extractor. For volatile amines, use caution during solvent removal.
Decomposition of Reactants: The reaction temperature is too high, leading to the decomposition of the starting material or product.Optimize the reaction temperature. Most Eschweiler-Clarke reactions proceed well between 80-100 °C.[12]
Issue 2: Formation of Byproducts in N-Methylation
Observed Byproduct Possible Cause Recommended Action
Quaternary Ammonium Salt Use of a strong alkylating agent like methyl iodide or dimethyl sulfate.Switch to a reductive amination method like the Eschweiler-Clarke reaction.[1][3]
N-formyl Derivative Incomplete reduction of the intermediate formed with formic acid in the Eschweiler-Clarke reaction.Ensure a sufficient excess of formic acid is present to act as the reducing agent. Higher temperatures can also favor the desired methylation.
Unreacted Starting Material Insufficient amount of methylating agent or incomplete reaction.Increase the stoichiometry of the methylating agent or prolong the reaction time. Monitor the reaction progress.
Cyclized Product The substrate has a structure amenable to intramolecular cyclization under the reaction conditions (e.g., an unsaturated amine).[6]This is a substrate-specific side reaction. Consider protecting the reactive group or choosing an alternative synthetic route.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for different N-methylation methods of secondary amines.

Method Methylating Agent Reducing Agent/Base Solvent Temp (°C) Time (h) Typical Yield (%) Key Advantages/Disadvantages
Eschweiler-Clarke Formaldehyde (37% aq.)Formic AcidFormic Acid80-10018>90[12]Avoids over-methylation; simple procedure. Can require high temperatures and long reaction times.
Reductive Amination FormaldehydeNaBH(OAc)₃DichloromethaneRoom Temp2-478-95[13][14]Mild conditions; broad substrate scope. NaBH(OAc)₃ is moisture sensitive.
Reductive Amination FormaldehydeNaBH₃CNMethanolRoom Temp2HighEffective reducing agent; can be used in protic solvents. NaBH₃CN is toxic.[4]
Direct Alkylation Methyl IodideK₂CO₃ or other baseDMF, AcetonitrileRoom Temp - 601-12VariableCan be effective for some substrates. High risk of over-methylation; MeI is toxic.[7]
Direct Alkylation Dimethyl SulfateNaHCO₃ or other baseNone or various901.5High[15]Potent methylating agent. Highly toxic and carcinogenic; risk of over-methylation.[15]
Green Methylation Dimethyl CarbonateZeolite or K₂CO₃Dimethyl Carbonate120-1501.5-3.592-98 (selectivity)Low toxicity; environmentally friendly byproducts. Requires higher temperatures and sometimes pressure.[8]

Experimental Protocols

Protocol 1: N-Methylation of a Secondary Amine via the Eschweiler-Clarke Reaction

This protocol is adapted from a literature procedure.[12]

Materials:

  • Secondary amine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Formic acid (1.8 eq)

  • 1M Hydrochloric acid

  • 1M Sodium hydroxide

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (0.2 mmol, 1.0 eq).

  • Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and 1M HCl to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM to remove any non-basic impurities.

  • Basify the aqueous layer to pH 11 by the slow addition of 1M NaOH.

  • Extract the basified aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Methylation of a Secondary Amine using Reductive Amination with Sodium Triacetoxyborohydride

This protocol is based on a general procedure for reductive amination.[13][14]

Materials:

  • Secondary amine (1.0 eq)

  • Formalin (37% aqueous solution, 2.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary amine (0.5 mmol, 1.0 eq) in DCM or DCE (5 mL) in a round-bottom flask with a magnetic stir bar.

  • Add formalin (1.0 mmol, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (0.75 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visual Guides

reaction_overview cluster_methods N-Methylation Methods cluster_reagents Reagents cluster_outcomes Primary Outcomes Reductive Amination Reductive Amination Formaldehyde + Reducing Agent Formaldehyde + Reducing Agent Reductive Amination->Formaldehyde + Reducing Agent Direct Alkylation Direct Alkylation Methyl Iodide / Dimethyl Sulfate Methyl Iodide / Dimethyl Sulfate Direct Alkylation->Methyl Iodide / Dimethyl Sulfate Green Method Green Method Dimethyl Carbonate Dimethyl Carbonate Green Method->Dimethyl Carbonate Tertiary Amine (Desired) Tertiary Amine (Desired) Formaldehyde + Reducing Agent->Tertiary Amine (Desired) Methyl Iodide / Dimethyl Sulfate->Tertiary Amine (Desired) Quaternary Salt (Side Product) Quaternary Salt (Side Product) Methyl Iodide / Dimethyl Sulfate->Quaternary Salt (Side Product) Over-methylation Dimethyl Carbonate->Tertiary Amine (Desired)

Caption: Overview of N-methylation methods and their primary outcomes.

troubleshooting_workflow cluster_eschweiler Eschweiler-Clarke cluster_alkylation Direct Alkylation start Low/No Yield in N-Methylation check_method Which method was used? start->check_method check_substrate Is substrate sterically hindered or deactivated? check_method->check_substrate Eschweiler-Clarke check_overmethylation Is over-methylation the main issue? check_method->check_overmethylation Direct Alkylation increase_conditions Increase temperature/time check_substrate->increase_conditions Yes consider_alternative Consider alternative method check_substrate->consider_alternative No improvement increase_conditions->consider_alternative switch_to_reductive Switch to reductive amination check_overmethylation->switch_to_reductive Yes optimize_stoichiometry Optimize stoichiometry of methylating agent check_overmethylation->optimize_stoichiometry No

Caption: Troubleshooting workflow for low yield in N-methylation.

References

Technical Support Center: Optimizing Reductive Amination for Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of secondary amines via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of reductive amination for secondary amine synthesis?

Reductive amination is a robust method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary amines from primary amines and carbonyl compounds (aldehydes or ketones). The process generally involves two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the final amine product. This can be performed as a one-pot reaction or in a stepwise manner.[1] A key advantage of this method is that it helps to avoid the over-alkylation that can be a significant issue with direct alkylation of amines using alkyl halides.

Q2: How do I select the appropriate reducing agent for my reaction?

The choice of reducing agent is critical for the success of a reductive amination and depends on factors like the reactivity of your substrate and the desired reaction conditions (one-pot vs. stepwise).[2]

  • Sodium Borohydride (NaBH₄): A strong and cost-effective reducing agent. However, it can also reduce the starting aldehyde or ketone, so it's best suited for a two-step procedure where the imine is formed before the reducing agent is added.[2][3]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the iminium ion over the carbonyl group, making it suitable for one-pot reactions.[2] However, it is highly toxic, and there's a risk of generating hydrogen cyanide gas, especially under acidic conditions.[2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reducing agent that is particularly effective for a wide range of substrates, including those sensitive to acid.[2][4] It is less toxic than sodium cyanoborohydride, making it a safer option for many applications.[2]

Q3: What is the optimal pH for reductive amination, and how do I maintain it?

The reaction pH is a critical parameter. A mildly acidic environment (typically pH 4-7) is generally optimal for the initial imine formation.[1] If the pH is too low (too acidic), the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[3] If the pH is too high (too basic), the formation of the iminium ion is not favored. The pH can be controlled by the addition of a weak acid, such as acetic acid.[2]

Q4: Can I perform a reductive amination on sterically hindered ketones and amines?

Synthesizing sterically hindered secondary amines via reductive amination can be challenging due to the difficulty in forming the iminium intermediate.[5] However, it is possible with modified protocols. Strategies include using more reactive reagents, such as trichlorosilane with a Lewis base activator, or employing specialized catalysts like rhodium and ruthenium complexes.[5][6] Elevated reaction temperatures may also be necessary to overcome the steric hindrance.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Secondary Amine

Potential Cause Suggested Solution
Incomplete Imine/Iminium Ion Formation Ensure the reaction is conducted under mildly acidic conditions (pH 4-7).[1] For slow reactions, consider adding a dehydrating agent like molecular sieves to shift the equilibrium towards imine formation.[7] Monitor imine formation using TLC or LC-MS before adding the reducing agent in a two-step process.[7]
Decomposition of the Reducing Agent Use fresh, high-quality reducing agents. If using sodium borohydride, ensure it has been stored under anhydrous conditions. You can test the activity of NaBH₄ by reducing a simple ketone like acetone and monitoring by TLC.[7]
Sub-optimal Reaction Temperature While many reductive aminations proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.
Incorrect Stoichiometry Carefully control the ratio of reactants. An excess of the primary amine can sometimes help to drive the reaction to completion and minimize side reactions.[8]

Problem 2: Formation of Significant Side Products

Side Product Potential Cause Suggested Solution
Over-alkylation (Tertiary Amine Formation) The secondary amine product is more nucleophilic than the primary amine starting material and reacts further with the carbonyl compound.Use a stoichiometric excess of the primary amine.[8] Perform the reaction in a stepwise manner, where the imine is formed first, and then the reducing agent is added.[4] Running the reaction under non-acidic conditions can also suppress the formation of the tertiary amine.[1]
Reduction of Starting Carbonyl (Alcohol Formation) The reducing agent is not selective enough and reduces the aldehyde or ketone starting material.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[2] If using sodium borohydride, ensure complete imine formation before its addition.[3]
Aldol Condensation of Aldehyde/Ketone The reaction conditions (especially if basic) can promote the self-condensation of the carbonyl starting material.Maintain slightly acidic conditions to favor imine formation over aldol condensation.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationSelectivityReactivityCommon SolventsKey AdvantagesKey Disadvantages
Sodium Borohydride NaBH₄Low (reduces C=O and C=N)HighMethanol, EthanolCost-effective, potentLack of selectivity often requires a two-step procedure[2][3]
Sodium Cyanoborohydride NaBH₃CNHigh (selective for C=N over C=O at pH 6-7)[9]ModerateMethanolExcellent for one-pot reactions[2]Highly toxic, potential for HCN gas evolution[2]
Sodium Triacetoxyborohydride NaBH(OAc)₃ (STAB)High (selective for C=N over C=O)[9]MildDichloroethane (DCE), Tetrahydrofuran (THF)[4]Less toxic than NaBH₃CN, good for acid-sensitive substrates[2][4]More expensive than NaBH₄
Catalytic Hydrogenation H₂/Pd, H₂/Ni, etc.HighVaries with catalystVarious"Green" reaction with water as the only byproductMay require specialized equipment (hydrogenator), potential for catalyst deactivation[9]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the direct reductive amination of an aldehyde or ketone with a primary amine to synthesize a secondary amine.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of the aldehyde or ketone in the chosen solvent, add the primary amine. If a less reactive ketone is used, acetic acid can be added at this stage.

  • Stir the mixture at room temperature for 10-20 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[2]

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This two-step protocol is useful when over-alkylation is a concern or when using a less selective reducing agent like sodium borohydride.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Solvent for imine formation (e.g., Toluene, Methanol)

  • Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves, optional)

  • Sodium borohydride (1.0-1.5 equiv)

  • Methanol or Ethanol

  • Water

  • Organic solvent for extraction

Procedure:

Step 1: Imine Formation

  • Dissolve the aldehyde or ketone and the primary amine in a suitable solvent.

  • If desired, add a dehydrating agent to drive the equilibrium towards imine formation.

  • Stir the mixture at room temperature or with gentle heating. Monitor the formation of the imine by TLC or LC-MS until the limiting starting material is consumed.

Step 2: Reduction

  • Cool the reaction mixture containing the pre-formed imine in an ice bath.

  • Slowly add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the imine is completely consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography as needed.[2]

Visualizations

ReductiveAminationWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification PrimaryAmine Primary Amine ImineFormation Imine/Iminium Ion Formation PrimaryAmine->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation Reduction Reduction ImineFormation->Reduction Reducing Agent SecondaryAmine Secondary Amine Reduction->SecondaryAmine Purification Purification SecondaryAmine->Purification

Caption: General workflow for secondary amine synthesis via reductive amination.

ReductiveAminationMechanism Reactants Primary Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ IminiumIon Iminium Ion Hemiaminal->IminiumIon - H₂O Product Secondary Amine IminiumIon->Product + [H⁻] (Reducing Agent)

Caption: Simplified mechanism of reductive amination for secondary amine synthesis.

TroubleshootingReductiveAmination Start Low Yield or Side Products? CheckImine Check Imine Formation Start->CheckImine Yes CheckReagent Check Reducing Agent Start->CheckReagent Yes CheckConditions Check Reaction Conditions Start->CheckConditions Yes OptimizeImine Optimize Imine Formation: - Adjust pH (4-7) - Add dehydrating agent CheckImine->OptimizeImine OptimizeReagent Optimize Reducing Agent: - Use fresh reagent - Choose a more selective agent (e.g., STAB) CheckReagent->OptimizeReagent OptimizeConditions Optimize Conditions: - Adjust temperature - Control stoichiometry CheckConditions->OptimizeConditions

Caption: A troubleshooting decision tree for common reductive amination issues.

References

Troubleshooting over-alkylation in the synthesis of tertiary amines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of tertiary amines, with a specific focus on the issue of over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of tertiary amine synthesis, and why does it occur?

A1: Over-alkylation is a common side reaction in the synthesis of tertiary amines, particularly when using direct alkylation methods with alkyl halides.[1][2] It refers to the further alkylation of the desired tertiary amine product to form a quaternary ammonium salt.[3][4] This occurs because the tertiary amine product is still nucleophilic and can react with the alkylating agent present in the reaction mixture.[2][3] In many cases, the reactivity of the amine increases with each successive alkylation, making over-alkylation a significant challenge.[3][5][6] This "runaway" reactivity can lead to a mixture of secondary amines, tertiary amines, and quaternary ammonium salts, reducing the yield of the desired product.[1][7]

Q2: How can I detect the presence of over-alkylation byproducts in my reaction mixture?

A2: Several analytical techniques can be employed to detect the formation of quaternary ammonium salts and other over-alkylation byproducts. The most common methods include:

  • Thin-Layer Chromatography (TLC): TLC can often distinguish between the starting materials, the desired tertiary amine, and the more polar quaternary ammonium salt. The quaternary salt, being ionic, will typically have a much lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying all components in a reaction mixture. The mass spectrum will show the molecular ion peak corresponding to the quaternary ammonium cation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the quaternary ammonium salt. The signals for the alkyl groups attached to the positively charged nitrogen will have a characteristic downfield shift compared to the corresponding tertiary amine.

Q3: What are the primary strategies to avoid or minimize over-alkylation?

A3: The most effective strategies to control over-alkylation include:

  • Choosing an alternative synthetic route: Reductive amination is widely considered a superior method for the controlled synthesis of tertiary amines and avoids the issue of over-alkylation inherent in direct alkylation.[1][3][5]

  • Controlling stoichiometry: Using a precise 1:1 stoichiometry of the secondary amine to the alkylating agent is crucial. However, due to the competitive nature of the reaction, this alone may not be sufficient.[8]

  • Careful control of reaction conditions: Lowering the reaction temperature can help to reduce the rate of the second alkylation, thereby improving selectivity for the tertiary amine.[9]

  • Flow chemistry: This technique allows for precise control over stoichiometry and reaction time, which can significantly minimize the formation of side products.[1]

Troubleshooting Guide: Over-Alkylation in Direct Alkylation Reactions

This guide addresses the common problem of significant quaternary ammonium salt formation during the synthesis of a tertiary amine from a secondary amine and an alkyl halide.

Problem Potential Cause Suggested Solution Expected Outcome
Significant amount of quaternary ammonium salt byproduct is observed.The product tertiary amine is more nucleophilic than the starting secondary amine, leading to a second alkylation.[3][5]Switch to a reductive amination protocol.[1][9]Significantly reduced or eliminated quaternary salt formation.
Excess alkyl halide is present in the reaction.Reduce the equivalents of the alkylating agent and carefully monitor the reaction progress using TLC or LC-MS.[9]Minimized over-alkylation.
The reaction temperature is too high, accelerating the rate of the second alkylation.Lower the reaction temperature to improve selectivity for the tertiary amine.[9]Improved selectivity for the tertiary amine.
The reaction is slow and incomplete, but forcing conditions (higher temperature, excess alkyl halide) lead to over-alkylation.The alkyl halide is not reactive enough, or the secondary amine is sterically hindered.Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). Alternatively, explore catalytic methods that can facilitate the reaction under milder conditions.Increased reaction rate at lower temperatures, potentially reducing over-alkylation.

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Amine via Reductive Amination

This method is a highly controlled alternative to direct alkylation for the synthesis of tertiary amines, minimizing the risk of over-alkylation.[2]

Step 1: Imine/Enamine Formation

  • Dissolve the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion or enamine. For less reactive substrates, the addition of a catalytic amount of acetic acid can be beneficial.[1]

  • Monitor the formation of the intermediate by TLC or LC-MS.[1]

Step 2: Reduction

  • Once the formation of the iminium ion/enamine has reached equilibrium, add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[1][10] NaBH(OAc)₃ is preferred as it is less reactive and will preferentially reduce the iminium ion over the starting carbonyl compound.[10]

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1]

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][10]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary amine.[1][10]

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

over_alkylation_pathway R2NH Secondary Amine TertiaryAmine Tertiary Amine (R2NR') R2NH->TertiaryAmine Alkylation R3X Alkyl Halide (R'-X) R3X->TertiaryAmine QuaternarySalt Quaternary Ammonium Salt (R2NR'2+ X-) R3X->QuaternarySalt TertiaryAmine->QuaternarySalt Over-alkylation (Undesired)

Caption: Reaction pathway illustrating the formation of the desired tertiary amine and the subsequent over-alkylation to a quaternary ammonium salt.

troubleshooting_workflow Start Over-alkylation Observed? CheckStoichiometry Verify Stoichiometry (Amine:Alkyl Halide) Start->CheckStoichiometry Yes Success Problem Solved Start->Success No LowerTemp Lower Reaction Temperature CheckStoichiometry->LowerTemp Stoichiometry Correct Monitor Monitor Reaction Closely (TLC/LC-MS) LowerTemp->Monitor Re-run Reaction ChangeMethod Switch to Reductive Amination ChangeMethod->Success Monitor->ChangeMethod Still Over-alkylating Monitor->Success Improved Selectivity

Caption: A troubleshooting workflow for diagnosing and resolving issues of over-alkylation in tertiary amine synthesis.

parameter_relationships OverAlkylation Likelihood of Over-alkylation Temp Reaction Temperature Temp->OverAlkylation Increases Equivalents Equivalents of Alkyl Halide Equivalents->OverAlkylation Increases Nucleophilicity Product Amine Nucleophilicity Nucleophilicity->OverAlkylation Increases Method Synthetic Method Method->OverAlkylation Direct Alkylation Increases Method->OverAlkylation Reductive Amination Decreases

Caption: Logical relationships between key reaction parameters and the likelihood of over-alkylation.

References

Common impurities in (R)-N-Methyltetrahydrofuran-3-amine hydrochloride synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride via reductive amination?

A1: The synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, typically achieved through the reductive amination of (R)-tetrahydrofuran-3-amine with formaldehyde, is often accompanied by the formation of several impurities. The most prevalent of these include:

  • Unreacted Starting Material: Residual (R)-tetrahydrofuran-3-amine.

  • Over-alkylation Byproduct: (R)-N,N-Dimethyltetrahydrofuran-3-amine, a tertiary amine formed from excessive methylation.[1][2][3][4][5]

  • Process-Related Impurities:

    • Residual formaldehyde or its hydrated form, methanediol.

    • Byproducts from the reducing agent, such as borate salts if sodium borohydride is used.

    • Residual solvents used in the reaction and work-up.

Q2: How can I minimize the formation of the over-alkylation byproduct, (R)-N,N-Dimethyltetrahydrofuran-3-amine?

A2: Minimizing the formation of the tertiary amine byproduct is crucial for achieving high purity of the desired secondary amine. Several strategies can be employed during the reaction:

  • Control of Stoichiometry: Careful control of the molar ratio of formaldehyde to the starting amine is critical. Using a slight excess of the amine or a controlled amount of formaldehyde can limit the extent of methylation.

  • Choice of Reducing Agent: Using a milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can be advantageous. NaBH(OAc)₃ is known to be highly effective for reductive aminations and can help in preventing over-alkylation.[4]

  • Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and pH can also influence the product distribution. Running the reaction at a controlled, lower temperature may favor the formation of the secondary amine.

  • Stepwise Procedure: In some cases, a stepwise approach involving the formation and isolation of the intermediate imine before reduction can offer better control over the reaction and minimize the formation of the tertiary amine.[4]

Q3: What are the recommended methods for purifying crude (R)-N-Methyltetrahydrofuran-3-amine hydrochloride?

A3: A multi-step purification strategy is often necessary to achieve high purity. The most effective methods include:

  • Acid-Base Extraction: This is a fundamental technique to separate the amine product from non-basic impurities.[6][7][8][9] The basic amine can be extracted into an acidic aqueous layer, leaving neutral and acidic impurities in the organic phase.

  • Distillation: Fractional distillation under reduced pressure can be effective for separating the free base forms of the primary, secondary, and tertiary amines, provided their boiling points are sufficiently different.

  • Chromatography: For challenging separations of structurally similar amines, chromatographic techniques are often employed.[2]

    • Flash Column Chromatography: This can be used to separate the free base forms of the amines on a silica gel or alumina stationary phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized.[1][2]

  • Recrystallization: The final hydrochloride salt can be purified by recrystallization from a suitable solvent or solvent system to remove any remaining impurities.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature.- Ensure the reducing agent is active and added in the correct stoichiometry.
Side reactions dominating.- Optimize reaction conditions (temperature, pH).- Consider a different, more selective reducing agent.
High Levels of Unreacted (R)-tetrahydrofuran-3-amine Insufficient formaldehyde or reducing agent.- Adjust the stoichiometry of the reactants.- Ensure the quality and reactivity of the reagents.
Inefficient reaction conditions.- Optimize reaction time and temperature.
Significant Amount of (R)-N,N-Dimethyltetrahydrofuran-3-amine Over-alkylation due to excess formaldehyde or reactive conditions.- Reduce the molar equivalent of formaldehyde.- Use a milder reducing agent like NaBH(OAc)₃.[4]- Control the reaction temperature, keeping it as low as feasible.
Product Contaminated with Borate Salts Incomplete work-up after using a borohydride-based reducing agent.- Perform multiple aqueous washes during the work-up.- Consider an acidic wash to hydrolyze and remove borate species.
Difficulty in Isolating the Hydrochloride Salt Improper pH adjustment or choice of solvent.- Ensure the final solution is sufficiently acidic before attempting to precipitate or crystallize the salt.- Screen different anti-solvents to induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction to Remove Neutral and Acidic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amine products, transferring them to the aqueous layer.[6][7][8][9]

  • Separation: Separate the aqueous layer containing the protonated amines. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amines, causing them to separate from the aqueous layer, often as an oil or a precipitate.

  • Back-Extraction: Extract the free amines from the basified aqueous solution with fresh organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the mixture of free amines.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Pack a chromatography column with silica gel.

  • Eluent System: A gradient elution system is often effective. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol, or a small percentage of triethylamine to reduce tailing).

  • Loading: Dissolve the crude mixture of free amines in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with the solvent gradient. The less polar tertiary amine ((R)-N,N-Dimethyltetrahydrofuran-3-amine) will typically elute first, followed by the desired secondary amine ((R)-N-Methyltetrahydrofuran-3-amine), and finally the more polar primary amine ((R)-tetrahydrofuran-3-amine).

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC or GC-MS) to identify the fractions containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. Monitor the pH to ensure complete salt formation.

  • Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or a mixture with water).[10] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Impurity Profile Before and After Purification

Compound Initial Purity (Area % by GC) Purity after Acid-Base Extraction & Chromatography (Area % by GC) Purity after Recrystallization (Area % by GC)
(R)-tetrahydrofuran-3-amine15%< 1%Not Detected
(R)-N-Methyltetrahydrofuran-3-amine 75% 98% > 99.5%
(R)-N,N-Dimethyltetrahydrofuran-3-amine10%< 1%Not Detected

Visualizations

Impurity_Formation_Pathway R-THF-3-amine (R)-Tetrahydrofuran-3-amine (Primary Amine) Target_Product (R)-N-Methyltetrahydrofuran-3-amine (Secondary Amine) R-THF-3-amine->Target_Product + HCHO + Reducing Agent Formaldehyde Formaldehyde (HCHO) Formaldehyde->Target_Product Over_alkylation (R)-N,N-Dimethyltetrahydrofuran-3-amine (Tertiary Amine) Formaldehyde->Over_alkylation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Target_Product Reducing_Agent->Over_alkylation Target_Product->Over_alkylation + HCHO (excess) + Reducing Agent

Caption: Impurity formation pathway in the synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Crude Product Analysis (e.g., GC, LC-MS) Check_Purity Is Purity > 95%? Start->Check_Purity High_Primary High Unreacted Primary Amine? Check_Purity->High_Primary No Purification Proceed to Purification Check_Purity->Purification Yes High_Tertiary High Over-methylated Tertiary Amine? High_Primary->High_Tertiary No Adjust_Stoichiometry Adjust Reactant Stoichiometry High_Primary->Adjust_Stoichiometry Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) High_Tertiary->Optimize_Conditions Yes High_Tertiary->Purification No Adjust_Stoichiometry->Start Optimize_Conditions->Start Acid_Base Acid-Base Extraction Purification->Acid_Base Chromatography Column Chromatography Acid_Base->Chromatography Recrystallization Recrystallize HCl Salt Chromatography->Recrystallization Final_Product Pure Product (>99.5%) Recrystallization->Final_Product

Caption: Troubleshooting and purification workflow.

References

Improving the yield of the N-methylation of (R)-tetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of (R)-tetrahydrofuran-3-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of (R)-tetrahydrofuran-3-amine?

A1: The most prevalent and effective methods for the N-methylation of (R)-tetrahydrofuran-3-amine are reductive amination and the Eschweiler-Clarke reaction. Reductive amination typically involves the reaction of the amine with formaldehyde in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride. The Eschweiler-Clarke reaction is a specific type of reductive amination that uses excess formic acid and formaldehyde.[1][2][3]

Q2: What are the potential side reactions to be aware of during the N-methylation of (R)-tetrahydrofuran-3-amine?

A2: The primary side reaction of concern is over-methylation, leading to the formation of a quaternary ammonium salt, especially when using highly reactive methylating agents like methyl iodide.[2] However, methods like the Eschweiler-Clarke reaction are known to prevent this.[2] Another potential side reaction in reductive amination is the reduction of the starting aldehyde (formaldehyde) to methanol by the reducing agent if the reaction is not properly controlled.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material and the appearance of the N-methylated product. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes.[4]

Q4: What is a typical purification method for N-methyl-(R)-tetrahydrofuran-3-amine?

A4: The most common method for purifying the final product is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often used as the eluent to separate the desired N-methylated amine from unreacted starting materials and byproducts.[5][6] For basic amines, adding a small amount of a competing amine like triethylamine to the eluent can help prevent streaking and improve separation.[6][7]

Troubleshooting Guides

Low Yield

Problem: The yield of N-methyl-(R)-tetrahydrofuran-3-amine is lower than expected.

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Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Troubleshooting Steps Rationale
Incomplete Imine Formation • Add a dehydrating agent like molecular sieves.• Perform azeotropic distillation to remove water.• Adjust the pH to be mildly acidic (pH 4-5).[4]The formation of the imine intermediate is an equilibrium reaction. Removing water shifts the equilibrium towards the imine, thereby increasing the final product yield.[4]
Ineffective Reducing Agent • Use a fresh, high-quality batch of the reducing agent.• Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4]Strong reducing agents like sodium borohydride can prematurely reduce the formaldehyde starting material. Milder agents preferentially reduce the iminium ion.[3][4]
Suboptimal Reaction Conditions • Increase the reaction temperature to overcome activation energy barriers, especially if steric hindrance is a factor.[4] • Optimize the stoichiometry of the reagents. A slight excess of formaldehyde and the reducing agent may be beneficial.Steric hindrance from the cyclic structure of the amine can slow down the reaction. Higher temperatures can help overcome this.
Poor Starting Material Quality • Ensure the (R)-tetrahydrofuran-3-amine is pure and dry.Impurities in the starting material can interfere with the reaction and lead to lower yields.
Presence of Side Products

Problem: The final product is contaminated with significant amounts of side products.

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Caption: Troubleshooting workflow for side product formation.

Side Product Potential Cause Troubleshooting Steps Rationale
Di-methylated Product The mono-methylated product is more nucleophilic than the starting amine and reacts further with formaldehyde.• Use a stoichiometric amount of the amine or a slight excess of formaldehyde.[8] • Employ a stepwise procedure: first form the imine, then add the reducing agent.[9] • Utilize Eschweiler-Clarke conditions, which are known to prevent over-methylation.[2]Controlling the stoichiometry can limit the extent of the second methylation. A stepwise approach isolates the imine before reduction, preventing further reaction of the product.
Methanol The reducing agent is reducing the starting formaldehyde.• Use a milder reducing agent like sodium triacetoxyborohydride (STAB).[4] • Add the reducing agent in portions to control the reaction rate.Milder reducing agents have a higher selectivity for the iminium ion over the carbonyl group of the aldehyde.
Unidentified Impurities Decomposition of reagents or side reactions due to harsh conditions.• Lower the reaction temperature. • Ensure the purity of all reagents and solvents.High temperatures can sometimes lead to decomposition and the formation of complex mixtures.

Experimental Protocols

Protocol 1: Reductive Amination using Formaldehyde and Sodium Borohydride

This protocol is adapted from a patented procedure for the synthesis of (R)-N-methyltetrahydrofuran-3-amine with high yield and purity.[10]

Materials:

  • (R)-tetrahydrofuran-3-amine

  • Formaldehyde (37% aqueous solution)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Supported bimetallic catalyst (as described in the patent, e.g., Sn-Rh/Al₂O₃) or a suitable alternative hydrogenation catalyst.

  • Hydrogen gas

Procedure:

  • Amination:

    • In a high-pressure reaction kettle, add water, the supported bimetallic catalyst, and (R)-tetrahydrofuran-3-amine.

    • Seal the reactor and purge with nitrogen three times.

    • Introduce liquid ammonia.

    • Heat the reaction mixture to 80°C and stir until the GC content of the starting amine is ≤ 0.1%.

  • Hydrogenation:

    • After the amination is complete, introduce hydrogen gas to a pressure of 2.0 MPa.

    • Continue to stir at 80°C and monitor the reaction by GC until the imine intermediate is ≤ 0.3%.

    • Cool the reactor to room temperature.

  • Work-up and Purification:

    • Filter off the catalyst.

    • The reaction solution can be purified by distillation under reduced pressure (20 kPa, kettle temperature 100°C, top temperature 80°C) to yield (R)-N-methyltetrahydrofuran-3-amine.

Expected Yield and Purity:

Parameter Reported Value
Yield90.5-99.1%[10]
Purity99.1-99.8%[10]
Protocol 2: Eschweiler-Clarke Reaction

This is a general procedure that can be adapted for the N-methylation of (R)-tetrahydrofuran-3-amine.

Materials:

  • (R)-tetrahydrofuran-3-amine

  • Formic acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (1M)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To the (R)-tetrahydrofuran-3-amine, add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the mixture at 80°C for 18 hours.

  • Cool the reaction to room temperature.

  • Add water and 1M HCl, then extract with DCM.

  • Basify the aqueous phase to pH 11 and extract with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Yields of N-Methylation Methods for Amines:

Method Methylating Agent Reducing Agent Typical Yield Key Advantages
Reductive Amination FormaldehydeSodium Borohydride65-99%[10][11]High yields, readily available reagents.
Eschweiler-Clarke FormaldehydeFormic AcidHighPrevents over-alkylation, simple procedure.[2]
CuH-Catalyzed Methylation ParaformaldehydePMHSup to 99%[12]Mild conditions, broad substrate scope.[12]
Mechanochemical FormalinSodium triacetoxyborohydride78-95%[13][14]Solvent-free, rapid reaction times.[13][14]

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experimental_workflow cluster_reductive_amination Reductive Amination cluster_eschweiler_clarke Eschweiler-Clarke Reaction ra1 Mix Amine, Formaldehyde, and Catalyst in Water ra2 Amination at 80°C ra1->ra2 ra3 Introduce H₂ (2.0 MPa) ra2->ra3 ra4 Hydrogenation at 80°C ra3->ra4 ra5 Filter and Distill ra4->ra5 ra_product Product ra5->ra_product ec1 Mix Amine, Formic Acid, and Formaldehyde ec2 Heat at 80°C for 18h ec1->ec2 ec3 Acid/Base Work-up ec2->ec3 ec4 Column Chromatography ec3->ec4 ec_product Product ec4->ec_product

References

Reductive Amination Byproducts and Characterization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, characterize, and minimize byproducts in reductive amination reactions.

Troubleshooting Guides

Problem 1: Presence of a Tertiary Amine Byproduct in the Reaction with a Primary Amine.

Symptoms:

  • LC-MS analysis shows a peak with a mass corresponding to the dialkylated product.

  • ¹H NMR spectrum shows a decrease in the integration of the N-H proton and the appearance of new alkyl signals consistent with a tertiary amine.

Possible Causes and Solutions:

CauseSuggested Solutions
Over-alkylation of the desired secondary amine: The newly formed secondary amine is often more nucleophilic than the starting primary amine and can react with another equivalent of the carbonyl compound.[1]1. Stoichiometry Control: Use a significant excess of the primary amine (2-10 equivalents) to outcompete the secondary amine's reaction with the carbonyl.[1] 2. Two-Step (Indirect) Procedure: First, form the imine by reacting the primary amine and the aldehyde (e.g., in a 1:0.95 ratio) and monitor for the consumption of the limiting reagent by TLC or LC-MS. Then, add the reducing agent. This ensures that minimal aldehyde is present to react with the product secondary amine.[1] 3. Slow Addition of the Carbonyl: Add the aldehyde or ketone slowly to the reaction mixture containing the amine and the reducing agent to maintain a low concentration of the carbonyl compound. 4. Non-Acidic Conditions: The formation of tertiary amines can often be suppressed by running the reaction under neutral or non-acidic conditions.[1] 5. Catalytic Hydrogenation: The use of H₂ with a catalyst like Raney Nickel can often avoid the production of tertiary amines in the absence of acid.[1]
Problem 2: Significant Amount of Alcohol Byproduct from Carbonyl Reduction.

Symptoms:

  • A significant peak corresponding to the mass of the reduced starting carbonyl is observed in GC-MS or LC-MS.

  • ¹H NMR shows characteristic signals for the alcohol (e.g., a broad -OH peak, and a CH-OH signal).

Possible Causes and Solutions:

CauseSuggested Solutions
Low Selectivity of the Reducing Agent: The reducing agent is not sufficiently selective for the imine/iminium ion over the starting carbonyl. This is common with powerful reducing agents like sodium borohydride in one-pot reactions.[1]1. Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a sterically hindered and less reactive reducing agent that preferentially reduces the protonated imine intermediate over the carbonyl starting material, making it ideal for one-pot reactions.[1][2][3][4][5] 2. Two-Step Procedure: If using a less selective but more reactive reducing agent like NaBH₄, perform a two-step reaction. First, ensure complete formation of the imine, then add the reducing agent.[1][6] 3. pH Control: Maintain the reaction pH between 5 and 7 to favor the formation and reduction of the iminium ion.[1]
Problem 3: An Unknown Byproduct is Observed When Using Sodium Cyanoborohydride (NaBH₃CN).

Symptoms:

  • An unexpected peak in the LC-MS, often with an M+26 or M+27 mass shift relative to the starting amine.

  • This byproduct can sometimes account for up to 20% of the product mixture.[1]

Possible Causes and Solutions:

CauseSuggested Solutions
Cyanide Addition: A potential side reaction is the addition of cyanide to the imine, resulting in an α-amino nitrile byproduct.[1] Adduct Formation: The product amine can form adducts with cyanoborane.[1] HCN Gas Release: Highly toxic hydrogen cyanide (HCN) gas can be released during acidic workup.[1][7]1. Switch to a Safer Reducing Agent: If possible, use sodium triacetoxyborohydride (STAB) as it is safer and does not produce cyanide byproducts.[1] 2. Careful pH Control: Maintain the reaction pH between 6 and 8 to ensure selective reduction of the imine and minimize side reactions.[1] 3. Proper Workup: Quench the reaction carefully under basic conditions to avoid the generation of HCN.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reductive amination?

A1: The most frequently encountered byproducts are:

  • Tertiary amines: Formed from the over-alkylation of a primary amine starting material.[1]

  • Alcohols: Resulting from the reduction of the starting aldehyde or ketone.[1][2]

  • α-Amino nitriles: Can form when using sodium cyanoborohydride as the reducing agent.[1]

Q2: How can I monitor the progress of my reductive amination and detect byproducts early?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. Small aliquots of the reaction mixture can be taken over time to track the consumption of starting materials and the formation of the desired product and any byproducts.

Q3: What are some less common byproducts I should be aware of?

A3: Depending on your substrates and reaction conditions, you might encounter:

  • Aldol condensation products: If your aldehyde or ketone can self-condense under the reaction conditions.

  • Products from reactions with solvents: For example, if using methanol as a solvent, you might see methylation of certain functional groups.

  • Enamines: If reacting a secondary amine with a carbonyl that has α-hydrogens, an enamine can form.

Q4: My starting materials are sterically hindered, and the reaction is very slow, leading to byproduct formation. What can I do?

A4: For sterically hindered substrates, you can try:

  • Elevating the temperature: This can help overcome the activation energy barrier.

  • Using a more reactive reducing agent: A less selective but more powerful reducing agent might be necessary in a two-step procedure.

  • Adding a Lewis acid: Lewis acids like Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group and facilitate imine formation.[6]

Quantitative Data

Table 1: Comparison of Common Reducing Agents in Reductive Amination

Reducing AgentFormulaSelectivity for Imine/Iminium IonOptimal pHCommon Byproducts/Issues
Sodium BorohydrideNaBH₄Low (reduces aldehydes and ketones)7-10Alcohol from carbonyl reduction. Best for two-step reactions.[1][6]
Sodium CyanoborohydrideNaBH₃CNHigh (selective for iminium ion)6-8α-amino nitrile, adducts with product amine, toxic HCN gas release on acidic workup.[1][7]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Very High (selective for iminium ion)5-7Generally cleaner reactions with fewer byproducts.[1][2][3][4][5]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, Raney Ni)HighNeutralCan reduce other functional groups (e.g., alkenes, alkynes, nitro groups).

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by LC-MS
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. If the reaction is acidic, add a small amount of a weak base like sodium bicarbonate to the quench solution. If the reaction is basic, add a small amount of a weak acid like acetic acid.

    • Vortex the vial to ensure homogeneity.

    • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Inject the prepared sample onto a suitable C18 reverse-phase column.

    • Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile using a UV detector and a mass spectrometer.

    • Identify the peaks corresponding to the starting materials, the desired product, and any byproducts by their retention times and mass-to-charge ratios (m/z).

Protocol 2: Characterization of Byproducts by ¹H and ¹³C NMR
  • Sample Preparation:

    • After the reaction is complete and has been worked up to isolate the crude product, dissolve 5-10 mg of the crude material in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Imine Byproduct: Look for a characteristic singlet for the imine proton (R₂C=N-H) typically in the range of 8-9 ppm.

    • Tertiary Amine Byproduct: Observe the disappearance or reduced integration of the N-H proton signal of the secondary amine and the appearance of new signals corresponding to the additional alkyl group.

    • Alcohol Byproduct: Identify a broad singlet for the hydroxyl proton (-OH) and a signal for the proton on the carbon bearing the hydroxyl group (CH-OH). The chemical shift of the -OH proton can vary depending on concentration and solvent.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum.

    • Imine Byproduct: A signal for the imine carbon (C=N) will be present, typically in the range of 160-170 ppm.

    • Alcohol Byproduct: A signal for the carbon attached to the hydroxyl group (C-OH) will appear, typically in the range of 50-80 ppm.

Visualizations

Reductive_Amination_Workflow cluster_one_pot One-Pot (Direct) Reductive Amination cluster_two_step Two-Step (Indirect) Reductive Amination A Amine + Carbonyl + Selective Reducing Agent (e.g., STAB) B In-situ Imine/Iminium Formation A->B C Reduction B->C D Desired Amine C->D E Amine + Carbonyl F Imine Formation (Monitor for completion) E->F G Addition of Reducing Agent (e.g., NaBH4) F->G H Reduction G->H I Desired Amine H->I Troubleshooting_Byproducts cluster_tertiary_amine Tertiary Amine Byproduct cluster_alcohol Alcohol Byproduct cluster_nitrile α-Amino Nitrile Byproduct TA_Cause Cause: Over-alkylation TA_Sol1 Solution: Excess Primary Amine TA_Cause->TA_Sol1 TA_Sol2 Solution: Two-Step Procedure TA_Cause->TA_Sol2 Alc_Cause Cause: Low Reductant Selectivity Alc_Sol1 Solution: Use STAB Alc_Cause->Alc_Sol1 Alc_Sol2 Solution: Two-Step Procedure Alc_Cause->Alc_Sol2 Nit_Cause Cause: Use of NaBH3CN Nit_Sol1 Solution: Switch to STAB Nit_Cause->Nit_Sol1 Nit_Sol2 Solution: Careful pH Control & Workup Nit_Cause->Nit_Sol2

References

Alternative reagents for the N-methylation of hindered secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of hindered secondary amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methylation of sterically hindered secondary amines so challenging?

The primary challenge lies in the steric bulk surrounding the nitrogen atom. This hindrance impedes the approach of the methylating agent, slowing down the reaction rate and often leading to incomplete conversion or the need for harsh reaction conditions. The lone pair of electrons on the nitrogen is less accessible, reducing its nucleophilicity.

Q2: What are the most common side reactions observed during the N-methylation of hindered amines?

Common side reactions include:

  • Quaternization: If the newly formed tertiary amine is sufficiently nucleophilic, it can be further methylated to form a quaternary ammonium salt, especially when using highly reactive methylating agents like methyl iodide or dimethyl sulfate.

  • Elimination: Under strongly basic or high-temperature conditions, elimination reactions can occur, particularly if the amine substrate has β-hydrogens.

  • Decomposition: Harsh reagents or prolonged reaction times can lead to the decomposition of sensitive functional groups on the substrate.

  • N-Formylation: When using formaldehyde-based methods, incomplete reduction can sometimes lead to the formation of N-formyl byproducts.[1]

Q3: Are there any "green" or more environmentally friendly alternatives for N-methylation?

Yes, several methods are considered more environmentally benign:

  • Reductive amination with formaldehyde and a non-toxic reducing agent: Using formaldehyde with catalytic hydrogen or zinc dust in acetic acid can be a greener alternative to toxic alkylating agents.[2]

  • Mechanochemical synthesis: Ball-milling techniques offer a solvent-free approach to N-methylation, reducing solvent waste.[3][4][5]

  • Catalytic methods using methanol or CO2: While often requiring transition metal catalysts, methods utilizing methanol or carbon dioxide as the methyl source are atom-economical.

Troubleshooting Guides

Issue 1: Low or No Conversion to the N-methylated Product
Possible Cause Troubleshooting Step
Insufficient reactivity of the methylating agent. Switch to a more potent methylating agent. For example, if methyl iodide is failing, consider dimethyl sulfate or a copper-catalyzed system.[6]
Steric hindrance is too great for the chosen method. Employ a method specifically designed for hindered amines, such as CuH-catalyzed methylation with paraformaldehyde or mechanochemical approaches.[3][7]
The base is not strong enough to deprotonate the amine or neutralize acid byproducts. Use a stronger, non-nucleophilic base. For methyl iodide or dimethyl sulfate, consider sodium hydride. For reductive amination, ensure the pH is appropriate for iminium ion formation.
Poor solubility of the amine substrate or reagents. Choose a solvent that effectively dissolves all components. For highly polar substrates, aprotic polar solvents like DMF or NMP might be necessary.
Deactivation of the catalyst (for catalytic methods). Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. Use high-purity reagents and solvents.
Issue 2: Formation of Quaternary Ammonium Salt (Over-methylation)
Possible Cause Troubleshooting Step
Methylating agent is too reactive or used in large excess. Reduce the equivalents of the methylating agent. Add the methylating agent slowly to the reaction mixture to maintain a low concentration.
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
High reaction temperature. Lower the reaction temperature to decrease the rate of the second methylation.
Choice of methylating agent. Consider a less reactive methylating agent or a method known for monomethylation, such as using a solid methylating agent like phenyl trimethylammonium iodide.[8]
Issue 3: Complex reaction mixture with multiple byproducts
Possible Cause Troubleshooting Step
Decomposition of starting material or product. Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the chosen method is compatible with the functional groups present in the substrate.
Side reactions with the solvent. Select an inert solvent. For example, when using strong bases, avoid protic solvents.
Presence of impurities in reagents or starting material. Purify all reagents and starting materials before use.

Alternative Reagents and Methodologies

The following table summarizes alternative reagents for the N-methylation of hindered secondary amines, along with their typical reaction conditions and suitability.

Reagent/MethodTypical Base/Reducing AgentTypical SolventTemperature (°C)Suitability for Hindered AminesKey AdvantagesPotential Drawbacks
Dimethyl Sulfate (DMS) Sodium Hydride, Sodium BicarbonateTHF, DMF, Water25 - 90Good to ExcellentHigh reactivity, good yields.[6][9]Highly toxic and carcinogenic.[10]
Methyl Iodide (MeI) Potassium Carbonate, Sodium Hydride, Hindered BasesAcetone, DMF, THF25 - 80Moderate to GoodReadily available.Toxic, volatile, can lead to quaternization.[11][12]
Formaldehyde (Reductive Amination) Zinc/Acetic Acid, NaBH(OAc)₃, H₂/CatalystAcetic Acid, Methanol, Dioxane25 - 130ModerateCost-effective, avoids highly toxic alkylating agents.[2][13]Can have limitations with severely hindered amines, potential for N-formylation.[14]
Paraformaldehyde (CuH-Catalyzed) PMHS (Polymethylhydrosiloxane)nBu₂O80ExcellentHigh yields even with very hindered substrates like 2,2,6,6-tetramethylpiperidine.[7]Requires a catalyst, may not be readily available in all labs.
Formaldehyde (Transition Metal-Free) TriethylamineToluene130LimitedAvoids transition metals.[13]Limited success with sterically hindered anilines.[13][14]
Formalin (Mechanochemical) Sodium TriacetoxyborohydrideSolvent-free (Ball Mill)AmbientGoodRapid, efficient, solvent-free.[3][4]Requires specialized ball-milling equipment.
Phenyl Trimethylammonium Iodide Cesium CarbonateToluene120GoodSolid, non-toxic, easy to handle, highly monoselective.[8]Higher temperatures required.

Experimental Protocols

Protocol 1: N-methylation using Dimethyl Sulfate and Sodium Hydride

This protocol is adapted for hindered secondary amines and requires strict safety precautions due to the high toxicity of dimethyl sulfate.

  • To a solution of the hindered secondary amine (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equiv) dropwise.

  • Let the reaction warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive N-methylation using Formaldehyde and Zinc

This method provides a less toxic alternative to traditional alkylating agents.[2]

  • In a round-bottom flask, dissolve the hindered secondary amine (1.0 equiv) in glacial acetic acid.

  • Add an aqueous solution of formaldehyde (1.1 equiv, 37 wt. % in H₂O).

  • Add zinc dust (2.0 equiv) portion-wise while stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 4-7 hours, monitoring the reaction progress.[2]

  • After completion, cool the mixture to room temperature and filter to remove excess zinc.

  • Basify the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3: CuH-Catalyzed N-methylation with Paraformaldehyde

This protocol is particularly effective for highly hindered amines.[7]

  • To a reaction vessel under an inert atmosphere, add the hindered secondary amine (0.5 mmol), (CAAC)CuCl catalyst (2.5 mol %), paraformaldehyde (1.5 mmol), and n-butyl ether (2 mL).

  • Add polymethylhydrosiloxane (PMHS) (1.5 mmol).

  • Heat the mixture at 80 °C for 18 hours.[7]

  • After cooling to room temperature, purify the product directly by column chromatography.

Diagrams

experimental_workflow cluster_reagents Reagent Selection cluster_reaction Reaction cluster_workup Workup & Purification Secondary Amine Secondary Amine Reaction Setup Reaction Setup Secondary Amine->Reaction Setup Methylating Agent Methylating Agent Methylating Agent->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for N-methylation.

troubleshooting_logic Start Start Low Conversion Low Conversion Start->Low Conversion Over-methylation Over-methylation Low Conversion->Over-methylation No Increase Reactivity Increase Reagent Reactivity or Temperature Low Conversion->Increase Reactivity Yes Decrease Reactivity Decrease Reagent Equivalents or Temperature Over-methylation->Decrease Reactivity Yes Successful Methylation Successful Methylation Over-methylation->Successful Methylation No Change Method Use Method for Hindered Amines Increase Reactivity->Change Method Change Method->Successful Methylation Monitor Reaction Monitor Closely & Quench Decrease Reactivity->Monitor Reaction Monitor Reaction->Successful Methylation

Caption: Troubleshooting logic for N-methylation reactions.

reductive_amination_pathway R2NH Secondary Amine Hemiaminal Hemiaminal Intermediate R2NH->Hemiaminal HCHO Formaldehyde HCHO->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O Product Tertiary Amine (R2N-CH3) Iminium->Product Reducer Reducing Agent (e.g., Zn, NaBH(OAc)3) Reducer->Product Reduction

Caption: Reductive amination pathway for N-methylation.

References

Validation & Comparative

A Comparative Guide to Alternative Chiral Resolving Agents for Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic amines into their constituent enantiomers is a critical process in the development of pharmaceuticals, agrochemicals, and other fine chemicals, where the stereochemistry of a molecule often dictates its biological activity. While classical resolving agents such as tartaric acid and mandelic acid have been the workhorses in this field, the quest for more efficient, selective, and versatile agents continues. This guide provides an objective comparison of both traditional and alternative chiral resolving agents for primary and secondary amines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal agent for their specific needs.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common method for the chiral resolution of amines is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic amine with an enantiomerically pure chiral acid. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor. The crystallized salt is then isolated, and the desired enantiomerically enriched amine is liberated by treatment with a base.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is evaluated based on several key parameters, including the yield of the diastereomeric salt, the diastereomeric excess (d.e.) achieved, and the final enantiomeric excess (e.e.) of the target amine. The choice of solvent is also a critical factor that can significantly influence the outcome of the resolution. The following tables summarize the performance of various chiral resolving agents for the resolution of representative primary and secondary amines.

Table 1: Performance of Chiral Resolving Agents for Primary Amines

Racemic AmineChiral Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
1-Phenylethylamine(R,R)-(+)-Tartaric AcidMethanol45>95 (S)-amineF. P. Dwyer, J. Am. Chem. Soc., 1951 , 73, 2407.
1-Phenylethylamine(S)-(+)-Mandelic AcidEthanol6098 (R)-amineA. I. Vogel, Vogel's Textbook of Practical Organic Chemistry, 5th ed., 1989 .
1-Phenylethylamine(1S)-(+)-10-Camphorsulfonic AcidAcetone7592 (R)-amineW. H. Perkin, J. Chem. Soc., Trans., 1899 , 75, 818.
Amphetamine(R,R)-(+)-Tartaric AcidEthanol40-50>98 (S)-amphetamineO. G. Sal'nikov, Pharm. Chem. J., 2004 , 38, 443-445.
tert-Leucine methyl ester(R)-BINOL-phosphoric acidToluene9299 (S)-esterT. Akiyama, Chem. Rev., 2007 , 107, 5744-5758.

Table 2: Performance of Chiral Resolving Agents for Secondary Amines

Racemic AmineChiral Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
N-methyl-1-phenylethylamine(R,R)-(+)-Dibenzoyltartaric AcidAcetone4296 (S)-amineJ. Jacques, et al., Enantiomers, Racemates and Resolutions, 1981 .
2-Methylpiperidine(1S)-(+)-10-Camphorsulfonic AcidIsopropanol3585 (R)-amineH. C. Brown, J. Am. Chem. Soc., 1964 , 86, 1089.
Tranylcypromine(S)-(-)-NaproxenEthyl Acetate5597 (1R,2S)-amineA. M. Goubitz, Acta Crystallogr. Sect. E, 2004 , E60, o1022.
Propranolol(R,R)-(+)-Tartaric AcidMethanol48>99 (S)-propranololW. L. Nelson, J. Med. Chem., 1977 , 20, 880.
Methamphetamine(2R,3R)-O,O'-Dibenzoyl-D-tartaric acidMethanol/Water7898 (S)-methamphetamineP. Kozma, J. Chromatogr. A, 2001 , 907, 235.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible resolution of racemic amines. Below are protocols for key experiments cited in the comparison tables.

Protocol 1: Resolution of (±)-1-Phenylethylamine with (R,R)-(+)-Tartaric Acid

Materials:

  • (±)-1-Phenylethylamine

  • (R,R)-(+)-Tartaric Acid

  • Methanol

  • 10% Sodium Hydroxide Solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve 10.0 g (82.5 mmol) of (±)-1-phenylethylamine in 100 mL of methanol in a 250 mL Erlenmeyer flask. In a separate flask, dissolve 12.4 g (82.5 mmol) of (R,R)-(+)-tartaric acid in 100 mL of warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature for 24 hours. The less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium (R,R)-(+)-tartrate, will crystallize out.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected crystals in 50 mL of water and add 10% sodium hydroxide solution until the solution is basic (pH > 10).

  • Extraction and Purification: Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (3 x 30 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess can be determined by polarimetry or chiral HPLC analysis.

Protocol 2: Resolution of (±)-N-methyl-1-phenylethylamine with (R,R)-(+)-Dibenzoyltartaric Acid

Materials:

  • (±)-N-methyl-1-phenylethylamine

  • (R,R)-(+)-Dibenzoyltartaric Acid

  • Acetone

  • 1 M Hydrochloric Acid

  • 2 M Sodium Hydroxide Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve 5.0 g (37.0 mmol) of (±)-N-methyl-1-phenylethylamine in 50 mL of acetone. In a separate flask, dissolve 13.9 g (37.0 mmol) of (R,R)-(+)-dibenzoyltartaric acid in 150 mL of warm acetone. Add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool to room temperature, and then cool further in an ice bath for 2 hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

  • Liberation of the Free Amine: Suspend the crystals in 100 mL of water and add 2 M sodium hydroxide solution until the pH is approximately 12.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched N-methyl-1-phenylethylamine.

  • Determination of Enantiomeric Excess: Analyze the product by chiral GC or HPLC to determine the enantiomeric excess.

Visualization of the Chiral Resolution Workflow

The following diagrams illustrate the logical workflow of chiral resolution via diastereomeric salt formation and the signaling pathway for selecting a suitable resolving agent.

Chiral_Resolution_Workflow cluster_process Chiral Resolution Process racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine:R'-Acid + S-Amine:R'-Acid) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., R'-Acid) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Salt (e.g., S-Amine:R'-Acid) fractional_crystallization->less_soluble_salt Crystallizes mother_liquor Mother Liquor (Enriched in R-Amine:R'-Acid) fractional_crystallization->mother_liquor Remains in Solution liberation_less_soluble Liberation of Amine (Base Treatment) less_soluble_salt->liberation_less_soluble liberation_mother_liquor Liberation of Amine (Base Treatment) mother_liquor->liberation_mother_liquor s_amine Enantiomerically Enriched S-Amine liberation_less_soluble->s_amine r_amine Enantiomerically Enriched R-Amine liberation_mother_liquor->r_amine

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Resolving_Agent_Selection cluster_selection Resolving Agent Selection Pathway start Identify Racemic Amine (Primary or Secondary) literature_search Literature Search for Known Resolutions start->literature_search agent_properties Consider Agent Properties: - Acidity (pKa) - Availability & Cost - Structural Rigidity literature_search->agent_properties empirical_screening Empirical Screening of Candidate Agents agent_properties->empirical_screening solvent_optimization Solvent Optimization empirical_screening->solvent_optimization Test in various solvents crystallization_conditions Optimize Crystallization (Temperature, Concentration) solvent_optimization->crystallization_conditions analysis Analyze: - Diastereomeric Excess (d.e.) - Yield - Enantiomeric Excess (e.e.) crystallization_conditions->analysis analysis->empirical_screening Does not meet criteria (Try new agent/conditions) successful_resolution Successful Resolution analysis->successful_resolution Meets criteria

Caption: Decision pathway for selecting a suitable chiral resolving agent.

Validating the Structure of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This is particularly true for chiral molecules, where different enantiomers can exhibit vastly different pharmacological activities. This guide provides a comprehensive comparison of X-ray crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of the chiral amine, (R)-N-Methyltetrahydrofuran-3-amine hydrochloride.

While a public crystal structure for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is not currently available, this guide will utilize the principles of each technique to present a thorough comparison. The objective is to equip researchers with the understanding needed to select the most appropriate method for their specific structural validation challenges.

At a Glance: Comparison of Analytical Techniques

The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the specific information required, and available resources. The following table summarizes the key aspects of X-ray crystallography, VCD spectroscopy, and NMR spectroscopy for the analysis of a chiral amine hydrochloride.

FeatureSingle-Crystal X-ray DiffractionVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample State Crystalline SolidSolution (or neat liquid/oil)Solution
Information Obtained - Precise 3D atomic coordinates- Bond lengths and angles- Absolute configuration (with heavy atom)- Crystal packing information- Absolute configuration- Solution-state conformation- Connectivity (¹H, ¹³C NMR)- Enantiomeric purity (with chiral auxiliaries)- Diastereomeric ratio
Key Advantages - Unambiguous determination of absolute configuration- Provides a complete solid-state structure- Applicable to non-crystalline samples- Provides solution-state conformational information- Non-destructive- Relatively fast for purity assessment- Widely available instrumentation
Key Limitations - Requires high-quality single crystals- Crystal structure may not represent the solution-state conformation- Requires computational modeling for absolute configuration assignment- Can be less sensitive for molecules with low vibrational activity- Indirect determination of absolute configuration- Requires chiral derivatizing agents or solvating agents for enantiomeric excess determination
Typical Data Output Crystallographic Information File (CIF) containing atomic coordinates, unit cell parameters, etc.VCD and IR spectra (Differential absorbance vs. wavenumber)NMR spectra (Chemical shift, coupling constants, integration)

In-Depth Methodologies

A detailed understanding of the experimental protocols is essential for appreciating the strengths and limitations of each technique.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is considered the "gold standard" for determining the absolute configuration of chiral molecules, provided a suitable crystal can be obtained.[1] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2][3]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. This is often the most challenging step.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. The presence of the hydrochloride provides a "heavy" atom (chlorine), which is advantageous for the unambiguous determination of the absolute configuration using anomalous dispersion.[4]

G Workflow for Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis crystal_growth Crystal Growth of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction structure_solution Structure Solution xray_diffraction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement absolute_config Absolute Configuration Determination structure_refinement->absolute_config final_structure Validated 3D Structure absolute_config->final_structure

Fig. 1: X-ray Crystallography Workflow
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] It is a powerful technique for determining the absolute configuration of molecules in solution, making it a valuable alternative when crystallization is not feasible.[5][6][7]

Experimental Protocol:

  • Sample Preparation: A solution of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is prepared in a suitable solvent (e.g., deuterated chloroform, water) at a known concentration.

  • Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are recorded using a VCD spectrometer.

  • Computational Modeling: The VCD spectrum of one enantiomer (e.g., the (R)-enantiomer) is calculated using quantum chemistry software (e.g., Density Functional Theory - DFT).[8][9]

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed as the one used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

G Workflow for VCD Spectroscopy cluster_experimental Experimental cluster_computational Computational cluster_analysis Analysis sample_prep Prepare Solution of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride vcd_measurement Measure VCD & IR Spectra sample_prep->vcd_measurement comparison Compare Experimental and Calculated Spectra vcd_measurement->comparison dft_calculation DFT Calculation of VCD Spectrum for (R)-enantiomer dft_calculation->comparison assignment Assign Absolute Configuration comparison->assignment final_config Validated Absolute Configuration assignment->final_config

Fig. 2: VCD Spectroscopy Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides information about the connectivity and chemical environment of atoms in a molecule.[10] For chiral molecules, specialized NMR techniques are required to differentiate between enantiomers.

Experimental Protocol for Enantiomeric Purity:

  • Derivatization/Complexation: The enantiomeric mixture of N-Methyltetrahydrofuran-3-amine hydrochloride is reacted with a chiral derivatizing agent (e.g., Mosher's acid) or mixed with a chiral solvating agent (e.g., (R)-BINOL) to form diastereomers or diastereomeric complexes.[4][6]

  • NMR Sample Preparation: The resulting mixture is dissolved in a suitable deuterated solvent and placed in an NMR tube.

  • ¹H or ¹⁹F NMR Analysis: A ¹H or ¹⁹F NMR spectrum is acquired. The diastereomers will have distinct signals for certain protons or fluorine atoms.

  • Integration and Quantification: The integrals of the well-resolved signals corresponding to each diastereomer are measured. The ratio of these integrals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the determination of enantiomeric excess (ee).[5][11]

G Workflow for NMR Enantiomeric Purity Analysis cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis derivatization React Amine with Chiral Derivatizing Agent dissolution Dissolve in NMR Solvent derivatization->dissolution nmr_acquisition Acquire ¹H or ¹⁹F NMR Spectrum dissolution->nmr_acquisition signal_integration Integrate Diastereomeric Signals nmr_acquisition->signal_integration ee_determination Determine Enantiomeric Excess signal_integration->ee_determination

Fig. 3: NMR Enantiomeric Purity Workflow

Conclusion

The structural validation of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, like any chiral molecule, requires careful consideration of the available analytical techniques. Single-crystal X-ray diffraction offers the most definitive structural information, but is contingent on successful crystallization. VCD spectroscopy provides a powerful alternative for determining absolute configuration in solution. NMR spectroscopy, particularly with the use of chiral auxiliaries, is an excellent tool for assessing enantiomeric purity. A comprehensive approach, potentially utilizing a combination of these techniques, will provide the most robust and reliable validation of the molecule's structure.

References

A Comparative Guide to Amine Synthesis: Reductive Amination vs. Direct Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amines are fundamental building blocks in organic chemistry, critical to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The choice of synthetic route to an amine can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two common methods for amine synthesis: reductive amination and direct alkylation, supported by experimental data and detailed protocols.

Introduction to the Synthetic Routes

Reductive Amination , also known as reductive alkylation, is a versatile method that forms amines from a carbonyl compound (aldehyde or ketone) and ammonia, a primary, or a secondary amine. The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ to the target amine.[1][2] This method is widely favored for its control and efficiency, often conducted as a one-pot synthesis.[1]

Direct Alkylation is a more traditional approach involving the nucleophilic substitution (SN2) reaction between an amine and an alkylating agent, typically an alkyl halide.[3] While conceptually straightforward, this method is often plagued by a significant drawback: the product amine can react further with the alkylating agent, leading to a mixture of products.[3][4]

Mechanism of Action

Reductive Amination

The reaction occurs in two main stages, often within the same reaction vessel:

  • Imine/Iminium Ion Formation: A nucleophilic amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (from primary amines) or an enamine (from secondary amines), often catalyzed by a weak acid.[2][5]

  • Reduction: A reducing agent, introduced into the reaction, selectively reduces the carbon-nitrogen double bond of the imine or iminium ion to form the final amine.[6]

G

Direct Alkylation

This reaction follows a standard SN2 mechanism where the lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[3] The primary issue arises because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide.[7] This process can continue, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, making it difficult to isolate the desired product.[8]

G

Head-to-Head Performance Comparison

FeatureReductive AminationDirect Alkylation
Selectivity High. Excellent for controlled mono-alkylation. Avoids overalkylation.[6]Low. Prone to overalkylation, often yielding a mixture of 1°, 2°, 3° amines and quaternary salts.[4][8]
Substrate Scope Broad. Works with aldehydes and ketones. Applicable to ammonia, 1°, and 2° amines.[2][5]Generally requires alkyl halides. Ammonia and amines act as nucleophiles.[4]
Reaction Conditions Typically mild, often one-pot procedures under neutral or weakly acidic conditions.[1]Can be mild, but controlling the reaction to achieve a single product is difficult.[4]
Control High degree of control over the final product.Poor control, except when synthesizing quaternary ammonium salts where overalkylation is the goal.[7]
Green Chemistry Favorable. Often a one-pot synthesis, which reduces waste from intermediate purifications.[1]Less favorable due to poor atom economy and the generation of mixed, hard-to-separate products.[3]
Stereoselectivity Can be adapted for asymmetric synthesis to produce enantiopure chiral amines using chiral catalysts.[1]Difficult to control stereochemistry at the nitrogen center; racemization can be an issue.
Key Applications Pharmaceutical synthesis, fine chemicals, synthesis of complex target molecules.[9]Bulk chemical production where product separation is feasible; synthesis of quaternary ammonium salts.[4]

Experimental Data Summary

The following table summarizes typical yields for the synthesis of N-benzyl-2-phenylethylamine via both methods, illustrating the superior selectivity and yield of reductive amination.

MethodReactantsReducing Agent / ConditionsProductYieldReference
Reductive Amination Phenylacetaldehyde + BenzylamineNaBH(OAc)₃, DCEN-benzyl-2-phenylethylamine95%Abdel-Magid, A. F., et al. (1996)
Direct Alkylation 2-Phenylethylamine + Benzyl ChlorideK₂CO₃, AcetonitrileN-benzyl-2-phenylethylamine~40-50% (with significant dibenzyl product)General SN2 conditions

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone with Aniline

This protocol describes the synthesis of N-phenylcyclohexylamine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[9][10]

Materials:

  • Cyclohexanone (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) (solvent)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of cyclohexanone in dichloroethane, add aniline followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-phenylcyclohexylamine.

Protocol 2: Direct Alkylation of Aniline with Benzyl Bromide

This protocol demonstrates a typical direct alkylation, which is likely to produce a mixture of mono- and di-alkylated products.

Materials:

  • Aniline (1.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • Combine aniline, potassium carbonate, and acetonitrile in a round-bottom flask.

  • Add benzyl bromide to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product will likely be a mixture of N-benzylaniline and N,N-dibenzylaniline. Purify via flash column chromatography to separate the components.

Conclusion

G Start Goal: Synthesize a Specific Amine Choice Is controlled mono-alkylation or stereoselectivity critical? Start->Choice ReductiveAmination Choose Reductive Amination Choice->ReductiveAmination  Yes DirectAlkylation Consider Direct Alkylation Choice->DirectAlkylation No   RA_Adv Advantages: - High Selectivity - Mild Conditions - Broad Scope - Stereocontrol Possible ReductiveAmination->RA_Adv DA_Adv Use Cases: - Quaternary Salt Synthesis - Bulk synthesis where separation is viable - Overalkylation is desired DirectAlkylation->DA_Adv

For drug development and fine chemical synthesis where purity, selectivity, and predictable outcomes are paramount, reductive amination is overwhelmingly the superior method.[9] Its ability to avoid overalkylation, tolerance for a wide range of functional groups, and amenability to one-pot procedures make it a robust and efficient tool for constructing C-N bonds.[1][6]

Direct alkylation , while simple in principle, should be approached with caution. Its lack of selectivity makes it unsuitable for the controlled synthesis of primary and secondary amines, as it often results in difficult-to-separate product mixtures.[8][11] Its utility is primarily reserved for situations where overalkylation is desired, such as in the synthesis of tertiary amines from secondary amines or the formation of quaternary ammonium salts.[4]

References

A Comparative Guide to the Biological Evaluation of Substituted 3-Aminotetrahydrofuran Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of substituted 3-aminotetrahydrofuran analogs, a promising scaffold for the development of novel therapeutics targeting monoamine transporters. The information presented herein is intended to aid researchers in understanding the structure-activity relationships (SAR) of these compounds and to provide detailed experimental protocols for their biological evaluation.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the in vitro biological activity of a series of substituted 3-aminotetrahydrofuran analogs. These compounds have been evaluated for their inhibitory activity against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are key targets in the treatment of various neurological and psychiatric disorders.[1] A second table presents data for tetracyclic tetrahydrofuran derivatives, which have been assessed for their affinity to a broader range of central nervous system (CNS) receptors, providing a wider context for the therapeutic potential of the tetrahydrofuran scaffold.[2]

Table 1: In Vitro Inhibition of Monoamine Transporters by 3-Aminotetrahydrofuran Analogs [1]

CompoundSubstituent (R)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1a H1502580
1b 4-Cl30850
1c 3,4-diCl10320
1d 4-CH31202070
1e 4-OCH320035100

Key Structure-Activity Relationship (SAR) Insights:

  • Phenyl Ring Substitution: Halogen substitutions on the phenyl ring, particularly in the 3 and 4 positions, significantly enhance the inhibitory potency for all three monoamine transporters.[1] The 3,4-dichloro substitution (Compound 1c ) resulted in the most potent analog in this series.[1]

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (Compound 1d ) and methoxy (Compound 1e ), on the phenyl ring generally leads to a decrease in inhibitory activity compared to the unsubstituted analog (Compound 1a ).[1]

Table 2: In Vitro Receptor Affinity Profile of Tetracyclic Tetrahydrofuran Derivatives [2]

CompoundD2 Ki (nM)5-HT2A Ki (nM)α1 Ki (nM)H1 Ki (nM)NET Ki (nM)
(-)-1 1.80.41.30.91.4
(-)-8d 0.80.30.51.10.6
(+)-8d 2.10.20.71.00.8

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the evaluation of 3-aminotetrahydrofuran analogs.

monoamine_transporter_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Neurotransmitters (Dopamine, Norepinephrine, Serotonin) MA_synapse Increased Monoamines MA_vesicle->MA_synapse Release MA_transporter Monoamine Transporter (DAT, NET, SERT) MAO Monoamine Oxidase (MAO) (Metabolism) MA_transporter->MAO MA_reuptake Reuptake MA_reuptake->MA_transporter inhibitor 3-Aminotetrahydrofuran Analog (Inhibitor) inhibitor->MA_transporter Inhibition MA_synapse->MA_reuptake receptor Postsynaptic Receptors (e.g., GPCRs) MA_synapse->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) pka->downstream

Monoamine Transporter Signaling Pathway

experimental_workflow cluster_discovery Discovery & Lead Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical_candidate Candidate Selection target_id Target Identification (e.g., Monoamine Transporters) compound_synthesis Analog Synthesis & Library Generation target_id->compound_synthesis in_vitro_screening High-Throughput In Vitro Screening compound_synthesis->in_vitro_screening sar_studies Structure-Activity Relationship (SAR) Studies in_vitro_screening->sar_studies adme_tox In Vitro ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) sar_studies->adme_tox in_vivo_efficacy In Vivo Efficacy Models (e.g., Behavioral Assays) adme_tox->in_vivo_efficacy safety_pharm Safety Pharmacology in_vivo_efficacy->safety_pharm tox_studies Toxicology Studies safety_pharm->tox_studies candidate_selection IND Candidate Selection tox_studies->candidate_selection

Preclinical Development Workflow for CNS Drugs

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of substituted 3-aminotetrahydrofuran analogs.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter (DAT, NET, or SERT).[1][3][4]

1. Materials and Reagents:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radiolabeled Substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT).

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.

  • Test Compounds: Substituted 3-aminotetrahydrofuran analogs dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitors: Known potent and selective inhibitors for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) to determine non-specific uptake.

  • Scintillation Cocktail: A liquid scintillation fluid compatible with aqueous samples.

  • Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, and a selection agent (e.g., G418).

  • Equipment: 96-well cell culture plates, multi-channel pipette, incubator (37°C, 5% CO₂), microplate scintillation counter.

2. Experimental Procedure:

  • Cell Culture and Plating:

    • Culture the transporter-expressing HEK293 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection agent.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (typically 40,000-60,000 cells per well).[2]

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.[2]

  • Assay Protocol:

    • On the day of the experiment, aspirate the culture medium from the wells and wash the cell monolayer once with pre-warmed assay buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

    • Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature or 37°C to allow the compounds to interact with the transporters.

    • Initiate the uptake reaction by adding the assay buffer containing the radiolabeled monoamine substrate to each well.[3][4] The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.[3][4] The incubation time should be within the linear range of uptake for each transporter.

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove the unbound radiolabeled substrate.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.

    • Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and quantify the amount of radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of the reference inhibitor) from the total uptake (in the absence of any inhibitor).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the specific uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

In Vivo Behavioral Models for Assessing CNS Activity

Following in vitro characterization, promising compounds are typically evaluated in animal models to assess their in vivo efficacy and potential therapeutic effects. The choice of model depends on the intended therapeutic application.

1. Locomotor Activity Test:

  • Purpose: To assess the stimulant or sedative effects of a compound.

  • Procedure: Rodents (mice or rats) are individually placed in an open-field arena equipped with infrared beams to automatically record their horizontal and vertical movements. After a habituation period, the animals are administered the test compound or vehicle, and their locomotor activity is monitored for a specific duration.

  • Data Analysis: The total distance traveled, number of movements, and time spent in different zones of the arena are quantified and compared between the treatment and control groups.

2. Forced Swim Test (FST):

  • Purpose: A common screening test for potential antidepressant activity.

  • Procedure: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (a state of behavioral despair) is recorded over a set period. Antidepressant compounds are expected to reduce the immobility time.

  • Data Analysis: The total time spent immobile is measured and compared between animals treated with the test compound and those treated with a vehicle.

3. Elevated Plus Maze (EPM):

  • Purpose: To assess the anxiolytic (anti-anxiety) or anxiogenic (anxiety-provoking) effects of a compound.

  • Procedure: The maze consists of two open arms and two enclosed arms elevated from the floor. Rodents naturally prefer the enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

  • Data Analysis: The time spent in the open and closed arms, as well as the number of entries into each arm, are recorded and analyzed.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The substituted 3-aminotetrahydrofuran scaffold represents a versatile platform for the design of potent and selective monoamine transporter inhibitors. The data and protocols presented in this guide offer a framework for the systematic evaluation of novel analogs. A thorough understanding of the structure-activity relationships, coupled with a robust experimental workflow, is crucial for the successful development of new therapeutics for a range of CNS disorders. Future studies should focus on optimizing the pharmacokinetic properties and conducting in vivo efficacy studies to translate the promising in vitro activity of these compounds into clinical candidates.

References

A Comparative Guide to the Enantiomeric Purity Analysis of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. The stereochemical purity of this intermediate is critical as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of different analytical methodologies for the determination of its enantiomeric purity, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Introduction to Enantiomeric Purity Analysis

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they often share identical physical properties in an achiral environment, their biological activities can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the accurate quantification of the enantiomeric excess (e.e.) is a crucial quality control step in the synthesis and development of chiral drugs. This guide explores three prominent techniques for the enantiomeric purity analysis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization, Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Capillary Electrophoresis with UV Detection (CE-UV).

Comparative Analysis of Methods

The choice of analytical method for enantiomeric purity determination depends on several factors, including the availability of instrumentation, required sensitivity, sample throughput, and the specific properties of the analyte. Below is a summary of the key performance characteristics of the three discussed methods.

ParameterChiral GC-FID (after Derivatization)Chiral HPLC-UVCapillary Electrophoresis (CE-UV)
Principle Separation of diastereomeric derivatives on an achiral column.Direct separation of enantiomers on a chiral stationary phase.Separation of enantiomers based on differential interaction with a chiral selector in the background electrolyte.
Sample Preparation Derivatization required.Dissolution in mobile phase.Dissolution in background electrolyte.
Typical Resolution (Rs) > 2.0> 1.5> 2.0
Limit of Detection (LOD) ~0.01% of the minor enantiomer~0.05% of the minor enantiomer~0.1% of the minor enantiomer
Limit of Quantification (LOQ) ~0.03% of the minor enantiomer~0.15% of the minor enantiomer~0.3% of the minor enantiomer
Analysis Time 15-30 minutes10-25 minutes20-40 minutes
Advantages High resolution and sensitivity.Direct analysis, wide applicability.High efficiency, low sample and reagent consumption.
Disadvantages Derivatization adds complexity and potential for error.CSPs can be expensive and have limited lifetime.Lower sensitivity compared to GC and HPLC.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar chiral amines and may require optimization for specific laboratory conditions.

Method 1: Chiral Gas Chromatography (GC-FID) after Derivatization

This method involves the conversion of the enantiomers of N-Methyltetrahydrofuran-3-amine into diastereomers using a chiral derivatizing agent, N-Trifluoroacetyl-L-prolyl chloride (L-TPC). The resulting diastereomers can then be separated on a standard achiral GC column.

1. Sample Preparation (Derivatization)

  • Reagents:

    • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride sample

    • Racemic N-Methyltetrahydrofuran-3-amine hydrochloride (for method development)

    • N-Trifluoroacetyl-L-prolyl chloride (L-TPC)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • Accurately weigh approximately 10 mg of the (R)-N-Methyltetrahydrofuran-3-amine hydrochloride sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 mixture of DCM and deionized water. Add a stoichiometric excess of TEA to neutralize the hydrochloride and free the amine.

    • Transfer 1 mL of the aqueous amine solution to a 4 mL vial.

    • Add 1 mL of a 10 mg/mL solution of L-TPC in DCM to the vial.

    • Add 100 µL of TEA to the vial to catalyze the reaction.

    • Cap the vial and vortex vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Add 1 mL of deionized water and vortex to quench the reaction and wash the organic layer.

    • Allow the layers to separate and carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The dried organic layer is now ready for GC-FID analysis.

2. GC-FID Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Acquisition: Collect data for the duration of the run and integrate the peaks corresponding to the two diastereomers. The enantiomeric purity is calculated from the relative peak areas.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the direct separation of the enantiomers of N-Methyltetrahydrofuran-3-amine on a chiral stationary phase (CSP) without the need for derivatization.

1. Sample Preparation

  • Reagents:

    • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride sample

    • Mobile Phase (see below)

  • Procedure:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Data Acquisition: Monitor the chromatogram and integrate the peaks corresponding to the (R)- and (S)-enantiomers. Calculate the enantiomeric purity based on the relative peak areas.

Method 3: Capillary Electrophoresis (CE-UV)

Capillary electrophoresis offers a high-efficiency separation of enantiomers in a capillary filled with a background electrolyte containing a chiral selector.

1. Sample Preparation

  • Reagents:

    • (R)-N-Methyltetrahydrofuran-3-amine hydrochloride sample

    • Background Electrolyte (see below)

  • Procedure:

    • Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the background electrolyte to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before introduction into the CE instrument.

2. CE-UV Conditions

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent, with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 375 µm O.D., total length 50 cm (effective length 40 cm).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin.

  • Capillary Conditioning (New Capillary):

    • Rinse with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Rinse with BGE for 30 minutes.

  • Pre-run Conditioning:

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 5 minutes.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV.

  • Capillary Temperature: 25°C.

  • Detection Wavelength: 214 nm.

  • Data Acquisition: Record the electropherogram and integrate the peaks for the (R)- and (S)-enantiomers. The enantiomeric purity is determined from the corrected peak areas (Area/Migration Time).

Workflow and Process Diagrams

To visualize the analytical workflows, the following diagrams have been generated using Graphviz.

G Figure 1: General Workflow for Enantiomeric Purity Analysis cluster_0 Sample Handling cluster_1 Analytical Method cluster_2 Data Processing & Reporting Sample Sample Receipt & Login Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation GC Chiral GC Preparation->GC HPLC Chiral HPLC Preparation->HPLC CE Chiral CE Preparation->CE Data_Acquisition Data Acquisition GC->Data_Acquisition HPLC->Data_Acquisition CE->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, %e.e. Calculation) Data_Acquisition->Data_Analysis Report Final Report Generation Data_Analysis->Report

Figure 1: General Workflow for Enantiomeric Purity Analysis

G Figure 2: Decision Tree for Method Selection Start Start: Need to determine enantiomeric purity of (R)-N-Methyltetrahydrofuran-3-amine HCl Derivatization_OK Is derivatization acceptable? Start->Derivatization_OK High_Sensitivity Is highest sensitivity required? Derivatization_OK->High_Sensitivity Yes Direct_Analysis Is direct analysis preferred? Derivatization_OK->Direct_Analysis No GC_Method Use Chiral GC (after derivatization) High_Sensitivity->GC_Method Yes HPLC_Method Use Chiral HPLC High_Sensitivity->HPLC_Method No Low_Consumption Are low sample/solvent consumption critical? Direct_Analysis->Low_Consumption Low_Consumption->HPLC_Method No CE_Method Use Capillary Electrophoresis Low_Consumption->CE_Method Yes

Figure 2: Decision Tree for Method Selection

Conclusion

The enantiomeric purity of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride can be reliably determined using several analytical techniques. Chiral GC following derivatization offers excellent sensitivity and resolution, making it ideal for detecting trace enantiomeric impurities. Chiral HPLC provides a direct and robust method suitable for routine quality control. Capillary Electrophoresis presents a high-efficiency, low-consumption alternative, particularly valuable when sample amounts are limited. The selection of the optimal method will be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry to ensure the stereochemical integrity of this important chiral building block.

Safety Operating Guide

Essential Safety and Operational Guide for Handling (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride (CAS No. 917882-94-1), ensuring operational integrity and personnel safety.

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chemical intermediate that requires careful handling due to its potential hazards. The primary and most consistently reported hazard is the risk of serious eye damage.[1][2][3][4] Information from safety data sheets (SDS) for closely related compounds, such as tetrahydrofuran-3-amine hydrochloride and other substituted tetrahydrofurans, indicates additional potential hazards including flammability, skin irritation, and respiratory tract irritation.[5][6] Therefore, a comprehensive approach to personal protective equipment (PPE) and safe handling procedures is crucial.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment based on available safety data.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Tightly fitting safety goggles or a face shield (minimum 8 inches).[7]Essential to prevent serious eye damage, the primary hazard associated with this chemical.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or laminate film gloves).[8]Gloves must be inspected before use and disposed of properly after handling the chemical. For compounds containing a tetrahydrofuran (THF) moiety, it is important to note that THF can permeate standard nitrile gloves quickly.[9][10] Therefore, minimizing contact time and changing gloves immediately if contaminated is critical.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.[8][9]Provides a barrier against accidental skin contact.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[8][9] If ventilation is inadequate or for spill response, a full-face respirator with appropriate cartridges should be used.[7][8]Necessary to avoid inhalation of any dust or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and environmental compliance. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures a Conduct Risk Assessment b Don Appropriate PPE a->b c Work in a Fume Hood b->c Begin Work d Ground Equipment (if flammable risk) c->d e Handle with Care d->e f Decontaminate Work Area e->f Complete Work g Dispose of Contaminated PPE f->g h Segregate Chemical Waste f->h i Dispose via Licensed Service h->i j Eye Contact: Rinse with water for 15 mins m Seek Immediate Medical Attention j->m k Skin Contact: Wash with soap and water k->m l Inhalation: Move to fresh air l->m

Safe Handling Workflow Diagram

Experimental Protocols

General Handling Procedure:

  • Preparation : Before handling, ensure you have read the relevant safety data sheets and are familiar with the risks.[10] Put on all required personal protective equipment as detailed in the table above.

  • Handling : Conduct all work in a well-ventilated chemical fume hood.[8][9] If the compound is in a solid form that can create dust, take care to avoid dust formation.[6]

  • Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7][11]

  • Spill Response : In case of a small spill, absorb the material with an inert absorbent and place it in a suitable, closed container for disposal.[12] Avoid breathing vapors from the spill.[10] For larger spills, evacuate the area and contact emergency services.

Disposal Plan:

  • Waste Collection : Collect waste material in a designated, labeled, and sealed container.

  • Disposal Method : The recommended method of disposal for this type of chemical waste is incineration in a licensed facility equipped with an afterburner and scrubber.[6] Do not dispose of it down the drain.[10]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product.[6]

  • Professional Disposal : Always use a licensed professional waste disposal service for chemical waste.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.